4,6-Dichloro-2-(chloromethyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCXLWVUKSJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495618 | |
| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-05-9 | |
| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,6-Dichloro-2-(chloromethyl)pyrimidine: A Keystone Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Pyrimidine Scaffold
4,6-Dichloro-2-(chloromethyl)pyrimidine is a trifunctional heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its strategic importance lies in the differential reactivity of its three chlorine atoms, which allows for a stepwise and controlled introduction of various functionalities. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.
Physicochemical and Safety Profile
CAS Number: 19875-05-9
Molecular Formula: C₅H₃Cl₃N₂
Molecular Weight: 197.45 g/mol [3]
This compound is a solid at room temperature and should be handled with care in a laboratory setting.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 45 °C | [6] |
| Boiling Point | 114 °C (at 15 Torr); 248.5 °C (at 760 mmHg) | [3][6] |
| Density | 1.548 g/cm³ | [3] |
| Appearance | Solid | [4][5] |
| Purity | Typically ≥97% | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
Safety and Handling:
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[7][8] Work should be conducted in a well-ventilated fume hood.[9]
Table 2: GHS Hazard Information
| Signal Word | Danger |
| Pictograms | Corrosion, Exclamation Mark |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501 |
(Reference:[4])
Reactivity Profile: A Trifecta of Synthetic Handles
The synthetic utility of this compound stems from the distinct reactivity of its three chloro substituents. The chloromethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, while the chloro groups at the C4 and C6 positions of the pyrimidine ring are prone to nucleophilic aromatic substitution (SNAr).[2][10]
Nucleophilic Substitution at the Chloromethyl Group (SN2)
The chloromethyl group behaves as a reactive electrophile, readily undergoing displacement by a wide range of nucleophiles. This reaction is fundamental for introducing the 4,6-dichloropyrimidin-2-ylmethyl moiety into various molecular scaffolds.
General Reaction Scheme:
Caption: SN2 reaction at the chloromethyl group.
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add the desired nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution at the Pyrimidine Ring (SNAr)
The chlorine atoms at the C4 and C6 positions are activated towards SNAr by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more reactive than the C6 position.
Caption: Stepwise SNAr on the dichloropyrimidine ring.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as 4,6-dichloro-2-methylpyrimidine.[11][12] A common strategy involves the chlorination of a corresponding dihydroxypyrimidine precursor.
Proposed Synthetic Pathway:
A likely precursor is 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine, which can be synthesized through the condensation of an appropriate three-carbon unit with urea or a related amidine. The subsequent chlorination of both the hydroxyl groups on the ring and the primary alcohol of the chloromethyl group can be achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Proposed two-step synthesis of the title compound.
Applications in Drug Discovery
The trifunctional nature of this compound makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. Its ability to serve as a scaffold for introducing diverse substituents in a controlled manner is highly advantageous for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
A significant application lies in the synthesis of kinase inhibitors, a major class of anticancer drugs. The pyrimidine core is a common feature in many FDA-approved kinase inhibitors. By utilizing the different reactive sites of this compound, medicinal chemists can append various pharmacophoric groups to modulate the potency and selectivity of the final compounds.
General Workflow for Kinase Inhibitor Synthesis:
Caption: Generalized workflow for synthesizing kinase inhibitors.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the pyrimidine proton around 7.5-8.0 ppm and a singlet for the chloromethyl protons around 4.8-5.2 ppm.
-
¹³C NMR: The spectrum would display signals for the three distinct pyrimidine carbons and one for the chloromethyl carbon. The carbons attached to chlorine atoms would appear at a lower field.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecular architectures. The ability to perform selective and sequential nucleophilic substitutions at its three distinct chloro-substituted positions makes it an indispensable tool for medicinal chemists, particularly in the development of novel therapeutics such as kinase inhibitors. A thorough understanding of its reactivity and safe handling procedures is paramount for harnessing its full synthetic potential.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS:19875-05-9 FT-0648469 2-Chloromethyl-4,6-dichloropyrimidine Product Detail Information [finetechchem.com]
- 4. This compound | 19875-05-9 [sigmaaldrich.com]
- 5. This compound, CasNo.19875-05-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 13. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 15. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-(chloromethyl)pyrimidine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and safety considerations for 4,6-dichloro-2-(chloromethyl)pyrimidine (CAS No. 19875-05-9). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data to support the effective and safe application of this versatile chemical intermediate. Through a detailed examination of its characteristics, this guide aims to facilitate its use in the synthesis of novel therapeutic agents and other advanced materials.
Chemical Identity and Molecular Structure
This compound is a trifunctional heterocyclic compound, featuring a pyrimidine core substituted with two chlorine atoms and a chloromethyl group.[1][2] These reactive sites make it a valuable building block in synthetic organic chemistry.[3]
Key Identifiers:
-
Chemical Name: this compound[2]
-
CAS Number: 19875-05-9[1]
-
Molecular Formula: C₅H₃Cl₃N₂[1]
-
Molecular Weight: 197.45 g/mol [1]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in experimental and industrial settings. This section outlines the key characteristics of this compound.
Summary of Physical Data
The following table summarizes the known physical properties of this compound, which are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Molecular Weight | 197.45 g/mol | [1][2] |
| Storage Temperature | Room temperature, sealed in a dry place | [1] |
Stability and Reactivity
The reactivity of this compound is primarily dictated by the three electrophilic carbon centers: the carbon of the chloromethyl group and the carbons at positions 4 and 6 of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the chloromethyl group towards nucleophilic substitution.[3]
-
Reactivity Profile: The compound is susceptible to nucleophilic attack. The chloromethyl group is particularly reactive, similar to benzylic halides, allowing for the displacement of the chloride ion by a variety of nucleophiles such as amines, thiols, and alkoxides.[3] The chlorine atoms on the pyrimidine ring can also undergo nucleophilic aromatic substitution, although typically under more forcing conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]
Synthesis and Characterization
While specific synthesis routes for this compound are not detailed in the search results, a general understanding can be derived from the synthesis of similar pyrimidine derivatives. For instance, dichlorinated pyrimidines are often synthesized from dihydroxy pyrimidine precursors using chlorinating agents like phosphorus oxychloride or thionyl chloride.[8][9]
General Synthetic Workflow
A plausible synthetic pathway would involve the chlorination of a suitable precursor, such as 4,6-dihydroxy-2-(chloromethyl)pyrimidine. The workflow illustrates the key transformations in such a process.
Caption: A generalized workflow for the synthesis of substituted dichloropyrimidines.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyrimidine ring proton and the methylene protons of the chloromethyl group. For the related compound 4,6-dichloropyrimidine, proton signals appear at approximately 8.82 ppm and 7.46 ppm.[10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C=N, and C=C bonds within the molecule.
Safety, Handling, and First Aid
Due to its reactive nature, this compound must be handled with appropriate safety precautions to minimize risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this substance should be treated as hazardous.
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][12]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[7]
The following workflow outlines the essential steps for safely handling this chemical in a laboratory setting.
Caption: Standard workflow for the safe handling of reactive chemical intermediates.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][13]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical advice if irritation persists.[7][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[13]
Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Chlorinated pyrimidines, such as this compound, are key intermediates because their reactive chlorine atoms serve as handles for introducing diverse functionalities through nucleophilic substitution reactions.
-
Pharmaceutical Intermediates: This compound is a valuable building block for synthesizing complex molecules with potential therapeutic activities. Its structure is amenable to creating libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3][15]
-
Agrochemical Synthesis: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides. The reactivity of this molecule allows for the synthesis of new active ingredients for crop protection.[16]
Analytical Methodologies
To ensure the quality and purity of this compound for research and development, robust analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing purity and quantifying the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely provide excellent separation and sensitivity.[17]
-
Gas Chromatography (GC): For assessing volatile impurities, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an appropriate method.[17]
-
Method Validation: Any analytical method developed for this compound should be validated according to established guidelines (e.g., ICH) to ensure specificity, linearity, accuracy, precision, and robustness.[17]
References
- 1. This compound - CAS:19875-05-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound/CAS:19875-05-9-HXCHEM [hxchem.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CasNo.19875-05-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 11. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. nbinno.com [nbinno.com]
- 16. innospk.com [innospk.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Elucidation of 4,6-Dichloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(chloromethyl)pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Its trifunctional nature, possessing two reactive chloro-substituents on the pyrimidine ring and a chloromethyl group, makes it a versatile building block in medicinal chemistry. Accurate structural elucidation of this compound is paramount to ensure the identity and purity of subsequent, more complex molecules. This guide provides a detailed walkthrough of the spectroscopic techniques used to confirm the structure of this compound, written from the perspective of a senior application scientist. We will explore the theoretical underpinnings of each technique and interpret the expected spectral data based on established principles and comparison with structurally related molecules.
Core Molecular Features
Before delving into the spectral analysis, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| CAS Number | 19875-05-9 | [1][2][3][4] |
| Molecular Formula | C₅H₃Cl₃N₂ | [1][2][3][4] |
| Molecular Weight | 197.45 g/mol | [2][3][4] |
The structure of this compound is presented below. The numbering of the atoms is crucial for the subsequent NMR analysis.
Figure 1: Structure of this compound.
Spectroscopic Analysis Workflow
The structural confirmation of an organic molecule like this compound relies on a synergistic approach using multiple spectroscopic techniques. The typical workflow is as follows:
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dichloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(chloromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The pyrimidine core is a "privileged structure," frequently found in approved drugs due to its ability to interact with various biological targets. The presence of reactive chloro substituents and a chloromethyl group provides multiple sites for nucleophilic substitution, making it a versatile intermediate for creating libraries of compounds in drug discovery programs.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the proton on the pyrimidine ring and the protons of the chloromethyl group.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Singlet (s) | 1H | H-5 (pyrimidine ring) |
| ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Cl (chloromethyl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Rationale for Predicted Chemical Shifts and Multiplicities
-
H-5 (Pyrimidine Ring): The proton at the 5-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be significantly downfield due to the deshielding effect of the two electronegative nitrogen atoms in the heterocyclic ring. Furthermore, the two adjacent chlorine atoms at positions 4 and 6 will also exert a strong electron-withdrawing inductive effect, further deshielding this proton. In the analogous compound, 4,6-dichloropyrimidine, the proton at the 5-position appears at approximately 7.46 ppm[1]. The introduction of the electron-withdrawing chloromethyl group at the 2-position is expected to cause a further downfield shift, likely into the 7.8 - 8.0 ppm range. Since there are no adjacent protons, this signal will appear as a singlet.
-
-CH₂Cl (Chloromethyl Group): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a single signal. This signal will appear as a singlet due to the absence of any vicinal protons to couple with. The chemical shift is predicted to be in the range of 4.8 - 5.0 ppm. This downfield shift is a result of the strong deshielding effect of the adjacent chlorine atom and the pyrimidine ring. For comparison, the methylene protons in 2-(chloromethyl)pyrimidine hydrochloride appear at approximately 4.8 ppm[2].
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 168 | C-2 |
| ~162 - 164 | C-4, C-6 |
| ~125 - 128 | C-5 |
| ~45 - 48 | -CH₂Cl |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Rationale for Predicted Chemical Shifts
-
C-2, C-4, and C-6: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic nature of the ring. The carbons directly attached to the electronegative chlorine atoms (C-4 and C-6) are expected to be the most deshielded, appearing far downfield. In 4,6-dichloropyrimidine, these carbons resonate at approximately 161.6 ppm. The carbon at the 2-position (C-2), situated between the two nitrogen atoms and attached to the chloromethyl group, will also be strongly deshielded, likely appearing in a similar region, potentially slightly further downfield due to the influence of the chloromethyl substituent.
-
C-5: The carbon atom at the 5-position (C-5) is the only carbon in the ring bonded to a hydrogen atom. It is expected to be the most shielded of the ring carbons, appearing at a lower chemical shift. In 4,6-dichloropyrimidine, this carbon appears at approximately 123.5 ppm. The presence of the chloromethyl group at C-2 is anticipated to have a minor deshielding effect on C-5.
-
-CH₂Cl: The carbon of the chloromethyl group is an sp³-hybridized carbon and will therefore appear at the most upfield position in the spectrum. Its chemical shift is influenced by the attached chlorine atom, which causes a downfield shift compared to an unsubstituted methyl group. A chemical shift in the range of 45 - 48 ppm is a reasonable prediction for this carbon.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. For broader applications, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used, but this will alter the chemical shifts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.
Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (300 MHz or higher for ¹H NMR, and 75 MHz or higher for ¹³C NMR) is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 128 to 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.
-
Visualization of Molecular Structure and Analytical Workflow
To aid in the understanding of the NMR analysis, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for spectral interpretation.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: A generalized workflow for the NMR analysis of an organic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and comparison with structurally similar molecules. The provided experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and related compounds. A thorough understanding of the NMR characteristics of this important synthetic intermediate is essential for ensuring the quality and integrity of research and development in the pharmaceutical and agrochemical industries.
References
Mass spectrometry and fragmentation pattern of 4,6-Dichloro-2-(chloromethyl)pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4,6-Dichloro-2-(chloromethyl)pyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Authored for researchers, analytical scientists, and drug development professionals, this document delineates the principles of electron ionization mass spectrometry (EI-MS) as applied to this specific molecule. We will explore the characteristic isotopic patterns of the molecular ion and propose detailed fragmentation pathways grounded in established principles of gas-phase ion chemistry. The guide includes a validated experimental protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS), data interpretation strategies, and visual aids to elucidate complex fragmentation mechanisms. Our approach is rooted in synthesizing theoretical knowledge with practical, field-proven insights to create a self-validating and authoritative resource.
Introduction to this compound
This compound is a substituted pyrimidine featuring a highly reactive chloromethyl group and two chlorine atoms on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogen substituents, makes this compound a versatile building block for nucleophilic substitution reactions.[1] Its structure is fundamental in the synthesis of a variety of biologically active molecules. Understanding its mass spectrometric profile is critical for reaction monitoring, purity assessment, and structural confirmation in synthetic workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19875-05-9 | [2] |
| Molecular Formula | C₅H₃Cl₃N₂ | [2][3] |
| Molecular Weight | 197.44 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity (Typical) | >95% | [2][3] |
| InChI Key | OGXCXLWVUKSJGE-UHFFFAOYSA-N | [3] |
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase analyte molecules.[4][5] This high energy is sufficient to not only eject an electron from the molecule's highest occupied molecular orbital (HOMO) to form a radical cation (M⁺•) but also to impart significant excess internal energy.[5][6] This excess energy is dissipated through a series of predictable bond cleavages and rearrangements, resulting in a fragmentation pattern that serves as a structural "fingerprint" for the molecule.[6] For a molecule like this compound, the presence of lone-pair electrons on the nitrogen and chlorine atoms, as well as the π-system of the ring, provides multiple potential sites for initial ionization.[6]
The reproducibility of 70 eV EI spectra is a key advantage, enabling the creation of extensive spectral libraries used for compound identification.[5] However, the high degree of fragmentation can sometimes prevent the observation of the molecular ion, especially in less stable molecules.
The Molecular Ion: A Characteristic Isotopic Signature
The presence of three chlorine atoms in this compound results in a highly characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of multiple chlorine atoms creates a distinctive cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.
Calculating the theoretical isotopic distribution for the [C₅H₃Cl₃N₂]⁺• ion cluster is essential for its identification.
Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster
| Ion | m/z (Nominal) | Combination of Isotopes | Relative Abundance (Approx.) |
| [M]⁺• | 196 | (³⁵Cl)₃ | 100% |
| [M+2]⁺• | 198 | (³⁵Cl)₂(³⁷Cl) | 98% |
| [M+4]⁺• | 200 | (³⁵Cl)(³⁷Cl)₂ | 32% |
| [M+6]⁺• | 202 | (³⁷Cl)₃ | 3% |
Note: The nominal mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of this distinct 100:98:32:3 pattern is definitive proof of a fragment containing three chlorine atoms.
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 196) is governed by the relative stability of the resulting ions and neutral radicals. The primary cleavage events are initiated at the weakest bonds and sites that lead to resonance-stabilized cations.
Primary Fragmentation: Loss of Chlorine and Chloromethyl Radicals
The initial fragmentation steps are dominated by the cleavage of C-Cl bonds.
-
Loss of a Chlorine Radical (•Cl): The most common initial fragmentation for chlorinated compounds is the loss of a chlorine radical.[7] This can occur from either the pyrimidine ring or the chloromethyl group. Loss of a ring chlorine is highly probable, leading to the formation of a stable cation at m/z 161 . This ion will also exhibit a characteristic isotopic pattern for a species containing two chlorine atoms (approx. 100:65:10 ratio).
-
Loss of the Chloromethyl Radical (•CH₂Cl): Alpha-cleavage next to the pyrimidine ring can result in the loss of the entire chloromethyl group as a radical.[8] This pathway leads to the formation of the 4,6-dichloropyrimidinyl cation at m/z 147 . This fragment is particularly stable due to the aromaticity of the pyrimidine ring. Its isotopic signature (100:65 ratio) will confirm the presence of two chlorine atoms.
Secondary and Tertiary Fragmentation
The primary fragment ions undergo further dissociation to produce smaller, characteristic ions.
-
From [M - Cl]⁺ (m/z 161): This ion can subsequently lose a second chlorine radical to form an ion at m/z 126 . Alternatively, it can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocycles, to yield a fragment at m/z 134 .
-
From [M - CH₂Cl]⁺ (m/z 147): The 4,6-dichloropyrimidinyl cation is expected to be a major ion in the spectrum. It can undergo further fragmentation by losing a chlorine radical to give an ion at m/z 112 , or by losing HCN to form an ion at m/z 120 .
The diagram below, generated using Graphviz, illustrates these proposed fragmentation pathways.
Caption: Proposed EI fragmentation pathways for this compound.
Tabulated Summary of Key Expected Fragments
Table 3: Summary of Predicted Fragment Ions and Neutral Losses
| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 196 | [C₅H₃Cl₃N₂]⁺• | - | Molecular Ion |
| 161 | [C₅H₃Cl₂N₂]⁺ | •Cl | Loss of a chlorine radical from the ring |
| 147 | [C₄H₂Cl₂N₂]⁺ | •CH₂Cl | α-cleavage, loss of chloromethyl radical |
| 126 | [C₅H₃ClN₂]⁺ | 2 x •Cl | Sequential loss of two chlorine radicals |
| 112 | [C₄H₂ClN₂]⁺ | •CH₂Cl, •Cl | Loss of chloromethyl then chlorine radical |
| 85 | [C₃H₂ClN]⁺ | Varies | Ring cleavage fragments |
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).
Sample Preparation
-
Accurately weigh approximately 1 mg of the solid sample.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.
Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
The workflow for this experimental protocol is visualized below.
Caption: Standard workflow for the GC-EI-MS analysis of the target compound.
Data Interpretation and Validation
-
Identify the Molecular Ion: Locate the characteristic isotopic cluster starting at m/z 196. Verify that the relative abundances of the m/z 198, 200, and 202 peaks match the theoretical distribution for a trichlorinated compound (Table 2).
-
Correlate Fragments with Pathways: Identify the major fragment ions in the spectrum (e.g., m/z 161, 147, 112). These should correspond to the logical losses outlined in Section 4.0.
-
Check Isotopic Patterns of Fragments: Verify the isotopic patterns for chlorinated fragments. The ion at m/z 147 ([M - CH₂Cl]⁺) and m/z 161 ([M - Cl]⁺) should both exhibit a two-chlorine pattern. The ion at m/z 112 ([M - CH₂Cl - Cl]⁺) should show a single-chlorine pattern (a peak at m/z 114 with ~32% abundance).
-
Library Matching: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match score provides strong confirmation of the compound's identity. The NIST WebBook provides reference spectra for structurally similar compounds like 2,4,6-Trichloropyrimidine and 4,6-Dichloropyrimidine, which can be invaluable for comparison.[9][10]
Conclusion
The mass spectrum of this compound under electron ionization is predicted to be highly characteristic and informative. The definitive isotopic cluster of the molecular ion (m/z 196, 198, 200, 202) provides unambiguous confirmation of its elemental composition. The fragmentation pattern is dominated by the facile loss of chlorine and chloromethyl radicals, leading to stable aromatic cations at m/z 161 and m/z 147, respectively. By understanding these fragmentation pathways and employing the standardized GC-MS protocol provided, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific work.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 10. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
Understanding the reactivity profile of 4,6-Dichloro-2-(chloromethyl)pyrimidine
An In-depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-2-(chloromethyl)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This compound is a trifunctional electrophilic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing three distinct chlorine atoms, each with a unique reactivity profile, this molecule offers a versatile platform for the strategic synthesis of complex, polysubstituted pyrimidines. The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of chemoselectivity that govern nucleophilic substitution at the C2-chloromethyl, C4, and C6 positions. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and illustrate how manipulating reaction conditions can achieve selective functionalization, thereby unlocking the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of a Trifunctional Pyrimidine
The pyrimidine heterocycle is a cornerstone of modern drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets.[3][4] Consequently, synthetic intermediates that allow for the controlled and diverse functionalization of the pyrimidine ring are in high demand. This compound (CAS No. 19875-05-9) stands out as a particularly powerful reagent due to its three distinct electrophilic centers.[5]
The key to harnessing its synthetic utility lies in understanding the differential reactivity of its three chlorine atoms:
-
One benzylic-type chlorine in the 2-(chloromethyl) group.
-
Two vinylic-type chlorines at the C4 and C6 positions of the pyrimidine ring.
This inherent electronic and steric differentiation allows for a hierarchical approach to substitution, enabling chemists to build molecular complexity in a stepwise and controlled manner. This guide will dissect this reactivity profile, providing the foundational knowledge required for rational reaction design.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19875-05-9 | [5] |
| Molecular Formula | C₅H₃Cl₃N₂ | [5] |
| Molecular Weight | 197.45 g/mol | Calculated |
| Appearance | Solid | [5] |
| Storage | Sealed refrigeration | [5] |
Note: Detailed experimental data such as melting point and solubility for this specific compound are not widely published; properties are often inferred from closely related analogs like 4,6-dichloro-2-methylpyrimidine.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show two distinct signals: a singlet for the methylene protons (-CH₂Cl) significantly downfield (estimated ~4.9 ppm) due to the adjacent chlorine and the electron-withdrawing pyrimidine ring, and a singlet for the C5 proton on the pyrimidine ring (estimated ~7.7 ppm).[6][7]
-
¹³C NMR: Distinct signals would be present for the methylene carbon and the three unique carbons of the pyrimidine ring (C2, C4/C6, and C5).
-
Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for a molecule containing three chlorine atoms, which is crucial for its identification.[6][8]
The Hierarchy of Reactivity: A Chemoselective Roadmap
The synthetic power of this compound stems from the predictable and exploitable differences in the reactivity of its chlorine atoms. The general order of reactivity towards most nucleophiles is:
C2-CH₂Cl >> C4-Cl / C6-Cl
This hierarchy is rooted in the distinct reaction mechanisms available at each position.
Caption: Logical workflow for achieving selective substitution.
Position C2 (Chloromethyl): Facile SN2 Displacement
The chloromethyl group at the C2 position is the most reactive site. Its reactivity is analogous to that of a benzylic halide.
-
Mechanistic Rationale (SN2): The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to backside attack by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This high reactivity allows for substitutions to occur under mild conditions (e.g., room temperature, often with a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the generated HCl).[10]
Caption: General SN2 mechanism at the C2-chloromethyl position.
Positions C4 & C6: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions are attached directly to the aromatic ring and react via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
-
Mechanistic Rationale (SNAr): This pathway is significantly more energy-intensive than the SN2 reaction at C2. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which is a prerequisite for SNAr. The reaction proceeds in two steps:
-
Attack: The nucleophile attacks the electron-deficient C4 or C6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
-
Due to the higher activation energy required to disrupt the aromatic system, these reactions typically require more forcing conditions: higher temperatures, stronger nucleophiles (e.g., alkoxides, deprotonated amines), and polar aprotic solvents (e.g., DMF, DMSO).[11] The C4 and C6 positions are electronically equivalent, and monosubstitution will typically yield a single product.
Caption: General SNAr mechanism at the C4/C6 ring positions.
Practical Applications & Synthetic Strategy
The primary value of this compound is as an intermediate for building more complex molecules, especially in the synthesis of kinase inhibitors and other biologically active compounds. A common synthetic strategy involves sequential substitution, exploiting the reactivity hierarchy.
Typical Workflow:
-
First Substitution (C2): React the starting material with a desired nucleophile (Nu¹) under mild conditions to selectively form the C2-substituted product.
-
Second Substitution (C4/C6): Take the mono-substituted product and react it with a second, different nucleophile (Nu²) under more forcing conditions to achieve substitution at the C4 or C6 position.
This stepwise approach allows for the introduction of three different substituents onto the pyrimidine core, creating a diverse library of compounds from a single starting material.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point for experimentation. Researchers must optimize conditions for their specific substrates.
Protocol 1: Selective Nucleophilic Substitution at the C2-(Chloromethyl) Position with an Amine
This protocol describes the selective reaction at the most labile position.
-
Objective: To synthesize a 2-(aminomethyl)-4,6-dichloropyrimidine derivative.
-
Rationale: By using mild conditions (room temperature) and a non-nucleophilic base, the reaction is highly selective for the SN2 displacement at the C2-chloromethyl position, leaving the C4 and C6 chlorines untouched.[1]
-
Methodology:
-
To a stirred solution of the primary or secondary amine (1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.2 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4/C6 Position
This protocol details the substitution at one of the ring chlorines, assuming the C2 position has already been functionalized (Product from Protocol 1).
-
Objective: To synthesize a 4-amino-6-chloro-2-(substituted-methyl)pyrimidine derivative.
-
Rationale: Forcing conditions (elevated temperature) are required to overcome the higher activation energy of the SNAr reaction.[3][11]
-
Methodology:
-
In a sealed reaction vessel, dissolve the 2-(substituted-methyl)-4,6-dichloropyrimidine (1.0 equivalent) and the desired amine nucleophile (1.2-2.0 equivalents) in a high-boiling polar aprotic solvent such as DMF or n-butanol (~0.2 M).
-
Add a suitable base if required (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).
-
Heat the reaction mixture to 80-140 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography or recrystallization to afford the C4-substituted product.
-
Safety & Handling
As with all reactive chlorinated compounds, appropriate safety precautions are essential.
-
Hazard Profile: this compound is expected to be a harmful and corrosive substance. It may cause skin and eye irritation or burns.[12]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is distinctly hierarchical, dominated by a facile SN2 displacement at the C2-chloromethyl group under mild conditions, followed by a more demanding SNAr substitution at the C4 and C6 positions under forcing conditions. By understanding and exploiting these intrinsic reactivity profiles, chemists can strategically and selectively introduce multiple points of diversity, making it an indispensable tool in the construction of complex pyrimidine-based molecules for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chloromethyl Group on a Pyrimidine Scaffold: A Nexus of Electrophilicity for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, integral to a vast number of therapeutic agents.[1] The strategic functionalization of this privileged scaffold is paramount in drug discovery and development. Among the various activating groups, the chloromethyl moiety (-CH₂Cl) stands out as a potent electrophilic handle, enabling a diverse array of synthetic transformations. This technical guide provides a comprehensive exploration of the electrophilicity of the chloromethyl group when attached to a pyrimidine ring. We will delve into the underlying electronic and steric principles governing its reactivity, dissect the prevalent reaction mechanisms, provide field-proven experimental protocols for key transformations, and explore advanced synthetic strategies. This document is intended to serve as a practical and scientifically grounded resource for professionals navigating the synthesis of novel pyrimidine-based compounds.
Foundational Principles: Understanding the Electrophilic Nature
The reactivity of the chloromethyl group in pyrimidine derivatives is fundamentally dictated by the electronic interplay between the pyrimidine ring and the chloromethyl substituent. This relationship establishes the carbon of the -CH₂Cl group as a highly accessible electrophilic center.
The Inductive and Mesomeric Landscape
The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This characteristic exerts a powerful electron-withdrawing inductive effect (-I) on the attached chloromethyl group. This pull of electron density away from the methylene (-CH₂) carbon significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack.[1] This effect renders chloromethyl pyrimidines more reactive towards nucleophilic substitution than simple alkyl chlorides and comparable to reactive benzylic halides like benzyl chloride.[2]
The position of the chloromethyl group on the pyrimidine ring (C2, C4/C6, or C5) further modulates this electrophilicity. When placed at the C2 or C4/C6 positions, the methylene carbon is directly influenced by the adjacent ring nitrogens, maximizing the inductive effect.
The Role of the Hydrochloride Salt
Commercially available chloromethyl pyrimidines are often supplied as hydrochloride salts (e.g., 2-(chloromethyl)pyrimidine hydrochloride).[3] In this form, a proton associates with one of the ring nitrogens, further amplifying the electron-withdrawing nature of the pyrimidine ring. This protonation deactivates the chloromethyl group toward SN2 reactions by making the ring even more electron-deficient.[4] Consequently, neutralization with a suitable non-nucleophilic base is a critical first step in most synthetic protocols to "unmask" the reactivity of the free base.[4]
Reaction Mechanisms and Kinetics: A Deeper Dive
The primary mechanistic pathway for reactions involving the chloromethyl group on a pyrimidine ring is the bimolecular nucleophilic substitution (SN2) reaction.[1]
The Dominance of the SN2 Pathway
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, relative to the chlorine leaving group. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.[5] The reaction rate is dependent on the concentration of both the chloromethyl pyrimidine substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[R-Cl][Nu]).[6]
The transition state of the SN2 reaction is a crowded, five-coordinate species. Therefore, the reaction is highly sensitive to steric hindrance.[7] The unbranched nature of the chloromethyl group provides excellent accessibility for the incoming nucleophile, favoring the SN2 pathway.[8]
The SN1 Pathway: A Minor Contributor
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2] While the pyrimidine ring can stabilize an adjacent positive charge through resonance, the strong electron-withdrawing nature of the two nitrogen atoms generally destabilizes the formation of a carbocation intermediate compared to, for example, a benzyl carbocation.[2] Consequently, the SN1 pathway is typically slower and less favorable than the SN2 pathway for chloromethyl pyrimidines.[2] SN1 reactions may become more competitive under conditions that favor carbocation formation, such as in polar protic solvents with weak nucleophiles.
Competing Reactions and How to Mitigate Them
While SN2 reactions are predominant, other pathways can compete, leading to undesired side products. Awareness of these possibilities is crucial for reaction optimization.
-
Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH). This is often observed when reactions are not performed under anhydrous conditions.[8]
-
Over-alkylation/Dimerization: When the nucleophile is a primary or secondary amine, the resulting product is also a nucleophile and can react with another molecule of the chloromethyl pyrimidine, leading to di-substituted or dimeric byproducts.[8] Using an excess of the amine nucleophile can help to minimize this.
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as high temperatures and with strong nucleophiles, direct attack on the electron-deficient pyrimidine ring can occur, especially if there are other leaving groups on the ring.[4] To favor SN2 at the chloromethyl position, milder reaction conditions are recommended.[4]
-
Elimination (E2): While less common for a primary halide, if a strong, sterically hindered base is used, an E2 elimination reaction could theoretically occur, though it is not a major reported pathway for these substrates.
Synthetic Applications and Experimental Protocols
The electrophilic chloromethyl group is a versatile handle for introducing the pyrimidine motif into a wide range of molecules, a strategy frequently employed in the synthesis of kinase inhibitors and other biologically active compounds.[1]
Reactions with Amine Nucleophiles
The reaction with primary and secondary amines is one of the most common applications, forming the basis for the synthesis of many kinase inhibitors.[1]
Experimental Protocol (General): N-Alkylation of Anilines [9]
-
To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Reactions with Thiol Nucleophiles
Thiols and thiophenols are excellent soft nucleophiles that react readily with chloromethyl pyrimidines to form thioethers.[1]
Experimental Protocol (General): Synthesis of Pyrimidine Thioethers [9]
-
Dissolve the substituted thiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature to generate the thiolate anion.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Reactions with Oxygen Nucleophiles
Alcohols and phenols can also serve as nucleophiles, typically requiring deprotonation with a base to form the more reactive alkoxide or phenoxide.[9]
Experimental Protocol (General): Synthesis of Pyrimidine Ether Derivatives [9]
-
To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride (1.1 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Reactivity Comparison with a Common Benchmark
To place the reactivity of chloromethyl pyrimidines in context, it is useful to compare them to benzyl chloride, a classic benzylic halide.
| Substrate | Relative SN2 Rate (vs. Benzyl Chloride) | Rationale |
| Benzyl Chloride | 1.0 (Reference) | Standard benzylic halide reactivity. |
| 2-(Chloromethyl)pyrimidine | ~1.2 (Estimated) | The electron-withdrawing pyrimidine ring increases the electrophilicity of the methylene carbon, accelerating the SN2 reaction.[2] |
Note: The relative rate for 2-(chloromethyl)pyrimidine is an estimate based on established principles of electronic effects.[2]
Advanced Synthetic Strategies
Beyond classical nucleophilic substitutions, the chloromethyl pyrimidine scaffold can participate in more advanced transformations.
Organometallic Cross-Coupling Reactions
While the C-Cl bond of the chloromethyl group is highly reactive in SN2 reactions, it can also be a substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[10][11] This approach allows for the formation of carbon-carbon or carbon-nitrogen bonds. A key challenge in these reactions, especially if other halo-substituents are present on the pyrimidine ring, is achieving selectivity. Often, the C(sp³)-Cl bond of the chloromethyl group is more reactive than a C(sp²)-Cl bond on the aromatic ring, allowing for selective coupling under milder conditions.[10]
Umpolung Reactivity: A Conceptual Frontier
Umpolung, or polarity inversion, is a powerful concept in organic synthesis where the normal polarity of a functional group is reversed.[12] In the context of the chloromethyl group, its carbon is normally an electrophile (a synthetic equivalent of a "CH₂⁺" synthon). An umpolung strategy would aim to make this carbon nucleophilic (a "CH₂⁻" synthon). While direct deprotonation is not feasible, conversion of the chloromethyl pyrimidine to an organometallic species (e.g., an organozinc or Grignard reagent) could theoretically achieve this polarity inversion, opening up reactions with electrophiles. This remains a largely exploratory area for this specific class of compounds but represents a potential avenue for novel synthetic disconnections.
Conclusion and Future Outlook
The chloromethyl group on a pyrimidine ring is a robust and versatile electrophilic center, primarily engaging in SN2 reactions with a wide variety of nucleophiles. Its reactivity is predictably governed by the powerful electron-withdrawing nature of the pyrimidine core. This dependable reactivity has cemented the role of chloromethyl pyrimidines as indispensable building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery where the pyrimidine scaffold is highly valued.[1]
Future research will likely focus on expanding the synthetic utility of these intermediates through the development of more selective and efficient cross-coupling methodologies, exploring the untapped potential of umpolung strategies, and compiling more extensive quantitative kinetic data to allow for finer control and prediction of reactivity for an even broader range of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organometallic cross-coupling reactions [cem.com]
- 12. Umpolung - Wikipedia [en.wikipedia.org]
Solubility of 4,6-Dichloro-2-(chloromethyl)pyrimidine in common organic solvents
An In-depth Technical Guide to the Solubility of 4,6-Dichloro-2-(chloromethyl)pyrimidine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.
Introduction: Understanding the Molecule
This compound is a polysubstituted pyrimidine derivative of significant interest in synthetic chemistry. Its structure, featuring a pyrimidine core with two chlorine substituents on the ring and a chloromethyl group, imparts a unique combination of reactivity and physical properties. The presence of multiple chlorine atoms renders the molecule relatively nonpolar and susceptible to nucleophilic substitution, while the nitrogen atoms in the pyrimidine ring introduce a degree of polarity and potential for hydrogen bonding. A thorough understanding of its solubility is paramount for its effective use in synthesis and formulation.
The general structure of pyrimidine and its derivatives makes them a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.[1] However, their often-poor aqueous solubility can be a limiting factor in bioavailability.[2] While this guide focuses on organic solvents, the underlying principles of intermolecular forces are universally applicable.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, we can anticipate its solubility based on the following structural features:
-
Polarity: The molecule possesses a moderate dipole moment due to the electronegative chlorine and nitrogen atoms. The pyrimidine ring itself is polar. This suggests that it will be more soluble in polar aprotic and some polar protic solvents compared to nonpolar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This indicates a potential for solubility in protic solvents like alcohols, although the lack of a hydrogen bond donor on the molecule itself will limit this interaction compared to compounds with -OH or -NH groups.[1]
-
Van der Waals Forces: The molecule's size and the presence of multiple chlorine atoms will lead to significant London dispersion forces, contributing to its solubility in a range of solvents.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions and London dispersion forces will be favorable.
-
Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol). While hydrogen bonding is possible, the overall nonpolar character contributed by the chlorine atoms may limit extensive solubility.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the solute-solvent interactions would be significantly weaker than the solute-solute interactions in the crystal lattice.
Quantitative Solubility Data (Predictive)
| Solvent Class | Solvent | Predicted Solubility at 25°C | Rationale |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions. |
| Acetonitrile | Moderate to High | Strong dipole-dipole interactions, though acetonitrile is a slightly weaker solvent for this type of molecule than acetone. | |
| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent for dissolving a wide range of organic compounds. | |
| Ethyl Acetate | Moderate to High | Good balance of polarity and nonpolar character. | |
| Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions and ability to solvate a wide range of compounds. | |
| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding with the pyrimidine nitrogens, but the overall nonpolar character of the molecule may limit solubility.[1] |
| Ethanol | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. | |
| Isopropanol | Moderate to Low | Lower polarity compared to methanol and ethanol. | |
| Nonpolar | Dichloromethane (DCM) | High | "Like dissolves like" principle applies due to the chlorinated nature of both solute and solvent. |
| Chloroform | High | Similar to dichloromethane. | |
| Toluene | Low | Primarily London dispersion forces, which may not be sufficient to overcome the crystal lattice energy of the solute. | |
| Hexane | Very Low | Dominated by weak London dispersion forces, unlikely to be a good solvent. |
Experimental Determination of Solubility
Given the lack of published data, empirical determination of solubility is crucial. The following protocols outline two standard methods for this purpose: the gravimetric method for thermodynamic solubility and a High-Performance Liquid Chromatography (HPLC)-based method for more precise quantification.
Thermodynamic Solubility Determination (Gravimetric Method)
This method establishes the equilibrium solubility of a compound and is critical for applications like formulation development.[2]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.45 µm syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Quantification: Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility in g/100 mL or mg/mL.
Caption: Gravimetric method for thermodynamic solubility.
HPLC-Based Solubility Determination
This method is highly accurate and can be used for a wide range of concentrations. It requires a validated HPLC method for the compound.
Protocol:
-
Method Development: Develop a stability-indicating HPLC method for this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength (e.g., based on UV absorbance).[3]
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation and Equilibration: Follow steps 1 and 2 from the gravimetric method to prepare saturated solutions in the test solvents.
-
Sample Dilution and Analysis: After equilibration and filtration, dilute a known volume of the saturated supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Quantification: Determine the concentration of the diluted sample from the calibration curve.
-
Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor.
Caption: HPLC-based method for solubility determination.
Factors Influencing Solubility
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship can be quantified by generating solubility curves at different temperatures.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.
-
Presence of Water: In organic solvents, even small amounts of water can significantly impact solubility, especially for compounds capable of hydrogen bonding. It is recommended to use anhydrous solvents for precise measurements.
Conclusion
While specific, quantitative solubility data for this compound in common organic solvents is not extensively documented, a systematic approach based on its chemical structure and established experimental protocols can provide the necessary insights for its effective use in research and development. This guide provides a theoretical framework for predicting its solubility and detailed methodologies for its empirical determination. By following these guidelines, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating their development timelines.
References
Stability and recommended storage conditions for 4,6-Dichloro-2-(chloromethyl)pyrimidine
An In-depth Technical Guide on the Stability and Recommended Storage Conditions for 4,6-Dichloro-2-(chloromethyl)pyrimidine
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical synthesis and drug discovery, the integrity of starting materials and intermediates is paramount. This compound stands as a critical building block, prized for its reactive sites that allow for the construction of complex molecular architectures. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides an in-depth examination of the stability profile of this compound and delineates the optimal conditions for its storage to ensure its purity, potency, and reliability in research and development endeavors.
Chemical Profile and Inherent Reactivity
This compound is a trifunctional electrophile, with three chlorine atoms that are susceptible to nucleophilic substitution. The two chlorine atoms on the pyrimidine ring and the one on the methyl group exhibit differential reactivity, which is a key aspect of its synthetic utility. The chloromethyl group is particularly reactive, akin to a benzylic halide, due to the electron-withdrawing nature of the dichloropyrimidine ring. This high degree of reactivity is the primary determinant of the compound's stability and dictates the stringent storage conditions required.
The inherent reactivity of similar chlorinated pyrimidines underscores the need for careful handling. For instance, related compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] The presence of the highly reactive chloromethyl group in this compound likely enhances its reactivity, particularly its susceptibility to hydrolysis.
Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by temperature and moisture. These factors can initiate degradation pathways that compromise the compound's integrity.
Temperature
Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation processes. For a reactive compound like this compound, ambient temperatures may be sufficient to promote slow degradation over time. Therefore, maintaining a low-temperature environment is crucial for long-term stability.
Moisture
The presence of water is a significant threat to the stability of this compound. The chloromethyl group is highly susceptible to hydrolysis, which would lead to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This not only consumes the starting material but the generation of HCl can also catalyze further degradation. General guidance for handling chlorinated solvents emphasizes the need to exclude moisture to prevent the formation of hydrochloric acid and subsequent corrosion.[4]
Light
While not as critical as temperature and moisture for this specific class of compounds, exposure to light, particularly UV light, can sometimes promote the formation of radical species and lead to decomposition. Therefore, storage in a light-protected environment is a good precautionary practice.
The interplay of these factors is visually summarized in the following diagram:
Caption: Key environmental factors affecting the stability of this compound.
Recommended Storage Conditions
Based on the chemical properties and susceptibility to degradation, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at or below -20°C.[5] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Shipping | Cold-chain transportation is recommended.[5][6] | Maintains the integrity of the compound during transit. |
Some suppliers also suggest sealed refrigeration as a suitable storage method.[7]
Protocol for a Comprehensive Stability Study
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Sample Preparation : Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile).
-
Stress Conditions :
-
Acidic Hydrolysis : Treat the sample with 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis : Treat the sample with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation : Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid compound to 80°C for 48 hours.
-
Photostability : Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis : Analyze the stressed samples, along with a control sample stored under recommended conditions, using a stability-indicating HPLC method.
-
Peak Purity and Identification : Use a photodiode array (PDA) detector to assess peak purity. Identify degradation products using mass spectrometry (LC-MS).
-
Data Interpretation : Quantify the parent compound and the degradation products to determine the degradation pathway and rate.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of chlorinated pyrimidines, strict safety protocols must be followed.
-
Engineering Controls : Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH-approved respirator.
-
-
Emergency Procedures : Ensure that an eyewash station and safety shower are readily accessible. In case of skin or eye contact, rinse immediately with copious amounts of water.[2]
Conclusion
The chemical integrity of this compound is contingent upon a thorough understanding of its inherent reactivity and strict adherence to appropriate storage and handling protocols. By maintaining a cold, dry, and inert environment, researchers can ensure the stability of this valuable synthetic intermediate, thereby safeguarding the reproducibility and success of their scientific endeavors. The implementation of robust stability studies will further illuminate its degradation profile and reinforce the importance of these preventative measures.
References
- 1. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. This compound | 19875-05-9 [sigmaaldrich.com]
- 6. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 7. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
Methodological & Application
Application Notes & Protocol: Regioselective Nucleophilic Substitution Strategies for 4,6-Dichloro-2-(chloromethyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold with Three-Point Diversity
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. 4,6-Dichloro-2-(chloromethyl)pyrimidine is a particularly valuable building block, offering three distinct electrophilic centers for nucleophilic attack. This unique trifunctional handle allows for the controlled, sequential introduction of different substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
However, the presence of three reactive chlorine atoms necessitates a nuanced understanding of their relative reactivity to achieve desired chemical outcomes. This guide provides a detailed analysis of the reactivity hierarchy of this scaffold and presents robust, field-proven protocols for achieving regioselective substitution.
The Hierarchy of Reactivity: A Tale of Two Mechanisms
The key to selectively functionalizing this compound lies in understanding the different reaction mechanisms available to each chlorine atom. The molecule possesses two distinct types of electrophilic sites: a benzylic-type chloride on the C2-methyl group and two vinyl-type chlorides on the pyrimidine ring at C4 and C6.
-
Position 1 (Most Reactive): C2-(Chloromethyl) Group: The chlorine on the side chain is by far the most reactive. Its displacement occurs via a classical bimolecular nucleophilic substitution (SN2) reaction on an sp³-hybridized carbon. The electron-withdrawing character of the pyrimidine ring significantly increases the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles under mild conditions.[1][2]
-
Positions 2 & 3 (Least Reactive): C4 and C6 Ring Chlorides: The chlorines directly attached to the aromatic ring are significantly less reactive. Their substitution proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway requires the nucleophile to attack an sp²-hybridized carbon, temporarily breaking the ring's aromaticity to form a high-energy intermediate known as a Meisenheimer complex.[3] Consequently, these substitutions require more forcing conditions, such as elevated temperatures, to proceed at an appreciable rate. Generally, the C4 and C6 positions exhibit similar reactivity, though this can be influenced by the substituent installed at the C2-position.[4][5]
This differential reactivity is the foundation for the selective protocols outlined below.
Caption: Reactivity map of this compound.
Experimental Protocols
The following protocols provide a framework for selective substitution. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.
Protocol 1: Selective SN2 Substitution at the C2-(Chloromethyl) Position
This protocol leverages the high reactivity of the side-chain chloride, using mild conditions to avoid engaging the less reactive ring chlorides. It is suitable for a wide range of N-, S-, and O-nucleophiles.
Rationale: By keeping the temperature low (0 °C to room temperature) and using a mild base like potassium carbonate, the activation energy barrier for the SNAr pathway at C4/C6 is not overcome, ensuring selective reaction at the C2-methyl position.[2][6]
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (amine, thiol, or phenol, 1.1 equivalents) and a suitable anhydrous solvent (e.g., Acetonitrile, DMF, or THF).
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq). Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water (2x) followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the 2-substituted product.
Protocol 2: Selective Mono-SNAr Substitution at the C4/C6 Position
This protocol is designed for situations where the C2-(chloromethyl) group is either pre-functionalized or needs to remain intact. It uses more forcing conditions to drive the SNAr reaction.
Rationale: Elevated temperatures provide the necessary energy to overcome the activation barrier for the SNAr mechanism. Using a slight excess of the nucleophile ensures the reaction goes to completion, but careful monitoring is crucial to prevent di-substitution.[3][7]
Step-by-Step Methodology:
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere, add the C2-functionalized 4,6-dichloropyrimidine starting material (1.0 eq) and a polar aprotic solvent like DMF or Dioxane.
-
Nucleophile & Base: Add the desired nucleophile (1.2 eq). For less reactive nucleophiles, a stronger base like sodium hydride (NaH, 1.2 eq, added carefully at 0 °C) may be required to pre-form the nucleophile. For amines, a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) is often sufficient.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and the reflux temperature of the solvent. Stir vigorously for 4-24 hours. Monitor progress carefully by LC-MS to maximize the formation of the mono-substituted product.
-
Work-up: Cool the reaction to room temperature. If NaH was used, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Strategy for Sequential Di- or Tri-Substitution
A key advantage of this scaffold is the ability to introduce multiple, different nucleophiles in a controlled sequence.
Rationale: This workflow exploits the reactivity hierarchy. The most reactive site is addressed first under mild conditions, followed by subsequent substitutions at the less reactive sites using progressively more forcing conditions.
Caption: Workflow for sequential tri-functionalization.
Data Summary & Troubleshooting
Table 1: Typical Conditions and Expected Outcomes
| Target Position(s) | Nucleophile (Example) | Base | Solvent | Temp. (°C) | Time (h) | Expected Outcome |
| C2-CH₂Cl | Morpholine | K₂CO₃ | Acetonitrile | RT | 2-4 | High yield of C2-substituted product |
| C2-CH₂Cl | Thiophenol | Et₃N | THF | 0 to RT | 3-6 | High yield of C2-thioether |
| C4/C6 (mono) | Aniline | DIPEA | Dioxane | 100 | 8-16 | Selective mono-amination at C4/C6 |
| C4/C6 (di) | Sodium Methoxide (xs) | N/A | Methanol | Reflux | 6-12 | Di-methoxylated product |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | - Insufficient reaction time or temperature. - Poor quality of starting material or solvent. - Inefficient base. | - Increase reaction time or moderately increase temperature, monitoring for side products. - Ensure reagents are pure and solvents are anhydrous. - For SNAr, consider a stronger base like NaH to fully deprotonate the nucleophile. |
| Mixture of Products (Lack of Selectivity) | - Reaction conditions too harsh for selective C2-substitution. - Stoichiometry incorrect for mono-substitution at C4/C6. | - For C2-substitution, lower the temperature and use a milder base. - For C4/C6 mono-substitution, ensure no more than 1.1-1.2 equivalents of the nucleophile are used and monitor closely. |
| Decomposition | - Excessive temperature or prolonged reaction time. | - Run the reaction at the lowest effective temperature. - Perform a time-course study to find the optimal reaction duration. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-(chloromethyl)pyrimidine
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pyrimidine scaffold remains a cornerstone of inhibitor design.[4][5]
4,6-Dichloro-2-(chloromethyl)pyrimidine is a trifunctional reagent of significant interest for the construction of diverse kinase inhibitor libraries. Its three electrophilic centers—the two chlorine atoms on the pyrimidine ring and the chlorine in the chloromethyl group—exhibit differential reactivity, allowing for sequential and regioselective substitution. This controlled introduction of various functionalities is a powerful strategy for optimizing a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed experimental protocols.
Understanding the Reactivity of this compound
The synthetic utility of this compound lies in the distinct reactivity of its three chloro substituents. The chlorine of the chloromethyl group is susceptible to nucleophilic substitution via an SN2 mechanism, while the chlorine atoms at the C4 and C6 positions of the pyrimidine ring undergo nucleophilic aromatic substitution (SNAr).
The relative reactivity of the C4 and C6 positions is generally similar, though it can be influenced by the nature of the incoming nucleophile and the reaction conditions. The C2 position is generally less reactive towards SNAr compared to C4 and C6 in dichloropyrimidines. The chloromethyl group, being benzylic-like, is highly reactive towards a wide range of nucleophiles. This differential reactivity allows for a stepwise functionalization of the pyrimidine scaffold.
Diagram 1: Reactivity Hierarchy of this compound
Caption: Reactivity hierarchy of the chloro groups in this compound.
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for drug development.[6] Several pyrimidine-based Aurora kinase inhibitors have been developed, and this compound serves as a valuable starting material for the synthesis of analogs of these inhibitors.
The following protocol describes a generalized, three-step synthesis of a 2,4,6-trisubstituted pyrimidine scaffold, a common core for many kinase inhibitors, based on synthetic strategies for Aurora kinase inhibitors using similar starting materials.[5]
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Scaffold
Diagram 2: Synthetic Workflow for a Trisubstituted Pyrimidine Kinase Inhibitor Core
Caption: Generalized synthetic workflow for a trisubstituted pyrimidine kinase inhibitor core.
Step 1: Regioselective SNAr Reaction at the C4 Position
-
Rationale: The first step involves the selective reaction of a primary or secondary amine with one of the ring chlorine atoms. The reaction is typically carried out at moderate temperatures to favor monosubstitution. The choice of a less hindered amine can also influence the regioselectivity.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or other amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the substituted aniline and TEA to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted product.
-
Step 2: SNAr Reaction at the C6 Position
-
Rationale: The second nucleophilic aromatic substitution is typically performed at a higher temperature to displace the remaining, less reactive chlorine atom at the C6 position. A different amine, often a cyclic amine like piperazine, is used to introduce another point of diversity.
-
Materials:
-
Monosubstituted pyrimidine from Step 1 (1.0 eq)
-
Piperazine derivative (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol
-
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous DMF in a sealed tube.
-
Add the piperazine derivative to the solution.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: SN2 Reaction at the Chloromethyl Group
-
Rationale: The final step involves the substitution of the highly reactive chloromethyl group. This reaction proceeds readily at room temperature with a variety of nucleophiles, such as thiols or alcohols, to introduce the final desired substituent.
-
Materials:
-
Disubstituted pyrimidine from Step 2 (1.0 eq)
-
Thiol or alcohol (1.2 eq)
-
Potassium carbonate or Sodium hydride (1.5 eq)
-
Anhydrous Acetonitrile or DMF
-
-
Procedure:
-
To a solution of the thiol or alcohol in anhydrous acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the disubstituted pyrimidine from Step 2 to the reaction mixture.
-
Stir at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data and Structure-Activity Relationship (SAR) Insights
The following table summarizes representative data for pyrimidine-based kinase inhibitors synthesized from analogous dichloropyrimidine starting materials. This data highlights the impact of different substituents on kinase inhibitory activity and provides a basis for the rational design of new inhibitors using this compound.
| Kinase Target | Starting Material Analogue | R1 (at C4) | R2 (at C6) | R3 (at C2) | IC50 (nM) | Reference |
| Aurora A | 2,4,6-Trichloropyrimidine | 3-amino-5-methylpyrazole | (S)-3-aminopyrrolidin-1-yl | 1-ethylpiperazine | < 200 | [5] |
| Aurora B | 2,4,6-Trichloropyrimidine | 3-amino-5-methylpyrazole | (S)-3-aminopyrrolidin-1-yl | 1-ethylpiperazine | < 200 | [6] |
| CDK2 | 2,4-Dichloropyrimidine | Substituted aniline | Varied amine | - | Varies | [7] |
| PLK4 | 2-Aminopyrimidine derivative | - | Morpholine | Varied aryl | 6.7 | [8] |
Key SAR Insights:
-
Hinge-Binding Moiety: The substituent at the C4 position, often an amino-heterocycle, is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]
-
Solvent-Exposed Region: The group at the C6 position typically extends into the solvent-exposed region, and modifications here can improve solubility and pharmacokinetic properties.
-
Selectivity Pocket: The substituent at the C2 position, introduced via the chloromethyl group, can be designed to interact with specific pockets within the ATP-binding site to enhance selectivity for the target kinase.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors. Its differential reactivity allows for a modular and efficient approach to the construction of diverse chemical libraries. By carefully selecting the sequence of nucleophilic substitutions, researchers can systematically explore the structure-activity relationships of pyrimidine-based inhibitors and optimize their biological profiles. The protocols and insights provided in this guide offer a solid foundation for the application of this reagent in the discovery and development of novel kinase-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. wuxibiology.com [wuxibiology.com]
- 8. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Chemoselective Amination Strategies for 4,6-Dichloro-2-(chloromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the reaction of 4,6-Dichloro-2-(chloromethyl)pyrimidine with amine nucleophiles. As a trifunctional electrophile, this pyrimidine derivative is a versatile building block in medicinal chemistry and materials science. Understanding its reactivity profile is paramount to achieving desired synthetic outcomes. This document elucidates the mechanistic principles governing its chemoselectivity and offers two distinct, validated protocols for selectively targeting either the C2-chloromethyl group via a bimolecular nucleophilic substitution (SN2) reaction or the C4/C6 ring positions through a nucleophilic aromatic substitution (SNAr) pathway. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Scientific Foundation: A Tale of Three Reactive Sites
This compound possesses three electrophilic centers susceptible to nucleophilic attack by amines. However, the reactivity of these sites is not equal and can be selectively addressed through the careful control of reaction conditions.
-
The 2-(Chloromethyl) Group: The chlorine on the methyl group is analogous to a benzylic halide. The carbon atom is sp³-hybridized, and the electron-withdrawing nature of the adjacent pyrimidine ring significantly enhances its electrophilicity. Reactions at this site typically proceed via a classic SN2 mechanism .[1] This pathway is generally favored under milder conditions (lower temperatures, weaker bases) as it has a lower activation energy barrier compared to SNAr.
-
The C4 and C6 Chloro Groups: The chlorines at the C4 and C6 positions are attached to an sp²-hybridized carbon of an electron-deficient aromatic ring. The ring's electron density is lowered by the two electronegative nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] SNAr reactions typically require more forcing conditions (higher temperatures, stronger bases) to overcome the higher activation energy associated with disrupting the ring's aromaticity.[4]
The ability to tune the reaction conditions to favor one pathway over the other is the cornerstone of using this building block effectively.
Figure 1: Chemoselective reaction pathways based on conditions.
Protocol I: Selective SN2 Amination at the 2-(Chloromethyl) Group
This protocol is designed to selectively substitute the chloromethyl group, leaving the C4 and C6 chloro substituents intact for subsequent functionalization. The causality behind this selectivity lies in using mild conditions that favor the lower-energy SN2 pathway.
Principle: A primary or secondary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. A non-nucleophilic organic base is used to quench the HCl generated in situ, preventing side reactions.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 197.45 | 1.0 | 1.0 | 197.5 mg |
| Amine Nucleophile (e.g., Morpholine) | 87.12 | 1.1 | 1.1 | 95.8 mg (97 µL) |
| Triethylamine (Et₃N) or DIPEA | 101.19 | 1.5 | 1.5 | 151.8 mg (209 µL) |
| Anhydrous Solvent (e.g., Acetonitrile or DMF) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Dissolution: Add the anhydrous solvent (e.g., Acetonitrile, 5 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 eq.) to the solution.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be required for less reactive amines.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent (e.g., Ethyl Acetate, 20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the organic layer, and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(aminomethyl)-4,6-dichloropyrimidine derivative.
Protocol II: Selective SNAr Amination at the C4/C6 Positions
This protocol employs more forcing conditions to facilitate the higher-energy SNAr reaction at the C4 position, which is generally more reactive than the C2 position in dichloropyrimidines.[5]
Principle: The amine attacks the electron-deficient C4 carbon of the pyrimidine ring. The reaction requires elevated temperatures to form the Meisenheimer intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.[2][3] An inorganic base is used to neutralize the generated HCl.
Figure 2: General SNAr addition-elimination mechanism.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 197.45 | 1.0 | 1.0 | 197.5 mg |
| Amine Nucleophile (e.g., Aniline) | 93.13 | 1.2 | 1.2 | 111.8 mg (109 µL) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345.5 mg |
| Anhydrous Solvent (e.g., DMF or Dioxane) | - | - | - | 4 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a sealable reaction vial or pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).[6]
-
Solvent Addition: Add anhydrous DMF (4 mL).
-
Sealing and Heating: Securely seal the vial and place it in a preheated oil bath or heating block at 120-140°C.[4][6]
-
Reaction: Stir the reaction mixture vigorously at the elevated temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Given the high temperature, samples should be taken after cooling the vial briefly. Reactions can take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired mono-aminated product. Note that di-substitution may occur with prolonged reaction times or excess amine.
Reaction Monitoring and Analysis
A multi-technique approach is essential for robust reaction monitoring and final product characterization.
| Technique | Application | Key Insights |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress.[7] | Disappearance of starting material spot(s) and appearance of product spot(s). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, purity, and detection of byproducts.[8] | Provides retention times and peak areas for starting materials and products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the product(s) and intermediates.[9] | Provides mass-to-charge ratio (m/z) to confirm product identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the final, purified product.[10][11] | Provides detailed information on the chemical environment of each proton and carbon. |
Safety Precautions and Handling
This compound and related dichloropyrimidines are hazardous chemicals that must be handled with appropriate care.
-
Hazard Profile: Classified as corrosive, an irritant, and harmful if swallowed. Causes severe skin burns and eye damage.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Call a physician immediately.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient reaction temperature (especially for SNAr).[4]2. Inactive reagents (e.g., wet solvent/amine).3. Inappropriate base. | 1. For SNAr, ensure the temperature is >120°C. For SN2, gentle warming to 50°C may be needed.2. Use freshly distilled or anhydrous solvents and high-purity amines.3. Ensure the base is appropriate for the reaction (e.g., Et₃N for SN2, K₂CO₃ for SNAr). |
| Formation of Multiple Products | 1. Lack of chemoselectivity (conditions are intermediate).2. Over-reaction leading to di- or tri-substitution.3. Presence of impurities. | 1. For SN2, keep the temperature low (RT). For SNAr, ensure the temperature is high (>120°C). Avoid intermediate temperatures.2. Use a controlled stoichiometry of the amine (1.0-1.2 eq.). Monitor carefully and stop the reaction upon consumption of the starting material.3. Purify starting materials if necessary. |
| Difficult Product Purification | Formation of polar byproducts or unreacted starting amine. | 1. Perform an aqueous workup to remove the base and any salts.2. For basic amine byproducts, an acidic wash (e.g., dilute HCl) during workup can help remove them.3. Optimize the chromatography mobile phase for better separation. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
Step-by-step guide for SN2 reactions involving 4,6-Dichloro-2-(chloromethyl)pyrimidine
An In-Depth Guide to SN2 Reactions Involving 4,6-Dichloro-2-(chloromethyl)pyrimidine: Application Notes and Protocols
For research, scientific, and drug development professionals, this compound stands as a pivotal building block. Its trifunctional electrophilic nature—possessing a highly reactive chloromethyl group and two less reactive chloro substituents on the pyrimidine ring—presents both a unique opportunity for complex molecular synthesis and a challenge in achieving regioselectivity. This guide provides a comprehensive exploration of the chemistry of this versatile reagent, focusing on the strategic execution of SN2 reactions at the 2-(chloromethyl) position.
Reactivity Profile: A Tale of Three Chlorides
The core of this compound's utility lies in the differential reactivity of its three chlorine atoms. The primary reaction pathway discussed here is the bimolecular nucleophilic substitution (SN2) at the methylene carbon of the 2-(chloromethyl) group.
-
The 2-(Chloromethyl) Group: The carbon of the chloromethyl group is sp3-hybridized and "benzylic-like" in its reactivity. The electron-withdrawing nature of the dichloropyrimidine ring significantly enhances the electrophilicity of this carbon, making it exceptionally susceptible to attack by a wide range of nucleophiles.[1] This site is the primary target for classic SN2 reactions.
-
The 4- and 6- Chloro Groups: These chlorine atoms are attached to sp2-hybridized carbons of the aromatic pyrimidine ring. They are susceptible to nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions require more forcing conditions (higher temperatures) or very strong nucleophiles compared to the SN2 displacement at the chloromethyl position.
The central challenge and strategic goal when using this reagent is to achieve selective substitution. By carefully controlling reaction parameters, one can favor the SN2 pathway, leaving the ring chlorines untouched for subsequent transformations.
Caption: Competing reaction pathways on the this compound scaffold.
Mechanistic Insights: The SN2 Pathway
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the opposite side of the leaving group.[2] This "backside attack" leads to an inversion of stereochemistry at the carbon center, although in this achiral substrate, it is the displacement that is of primary interest.[2][3]
The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride leaving group.[2]
Caption: Generalized backside attack in an SN2 reaction on the chloromethyl group.
Causality Behind Experimental Choices
Solvent Selection: The rate of an SN2 reaction is highly influenced by the solvent.
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are ideal.[4] They can solvate the counter-ion (e.g., K⁺) but do not form a strong "solvent cage" around the anionic nucleophile through hydrogen bonding.[4] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[4]
-
Polar Protic Solvents (Avoid): Solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity, which slows down the SN2 reaction.[5][6]
Base Selection: Many nucleophiles (amines, thiols, alcohols) require a base.
-
Non-Nucleophilic Bases: A non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) is crucial.[1][5] Its role is to neutralize the HCl generated during the reaction (if the nucleophile is neutral) or to deprotonate the nucleophile to make it more reactive, without competing in the substitution reaction itself.[5]
Temperature Control: SN2 reactions are generally favored at lower to moderate temperatures (room temperature to 60-80 °C). Higher temperatures can provide enough activation energy to overcome the barrier for the competing SNAr pathway, leading to a loss of selectivity.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and conditions for their specific nucleophile.
General Experimental Workflow
Caption: A generalized workflow for SN2 reactions with this compound.
Protocol 1: N-Alkylation with Amines
This protocol describes the reaction with primary or secondary amines to yield 2-((alkylamino)methyl)-4,6-dichloropyrimidine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF (to make a ~0.2 M solution).
-
Add potassium carbonate to the solution and stir the suspension vigorously.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 60-80 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
-
Protocol 2: S-Alkylation with Thiols
This protocol outlines the synthesis of pyrimidine thioethers, which are often rapid reactions at room temperature due to the high nucleophilicity of thiolates.[1]
-
Materials:
-
This compound (1.0 eq)
-
Substituted thiol (e.g., thiophenol) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium ethoxide (1.1 eq)
-
Anhydrous Acetonitrile or Ethanol
-
Ethyl acetate, Water, Brine
-
-
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous acetonitrile.
-
Add potassium carbonate and stir the suspension for 15-20 minutes at room temperature to generate the thiolate anion.
-
Add a solution of this compound in a minimum amount of acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete in 1-6 hours. Monitor by TLC.
-
Once the starting material is consumed, filter off the inorganic salts if K₂CO₃ was used.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Protocol 3: O-Alkylation with Alcohols/Phenols
This protocol requires the generation of a more potent alkoxide or phenoxide nucleophile using a strong base, as alcohols and phenols are generally weaker nucleophiles than amines or thiols.
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol or alcohol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate, Saturated ammonium chloride (NH₄Cl) solution, Brine
-
-
Step-by-Step Procedure:
-
CAUTION: Sodium hydride reacts violently with water. Perform this reaction under a strict inert atmosphere.
-
To a dry three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of the alcohol or phenol in anhydrous THF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for the formation of the alkoxide/phenoxide (cessation of hydrogen gas evolution).
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Data Summary and Troubleshooting
The choice of reaction conditions is paramount for achieving high yield and selectivity. The following table summarizes typical starting conditions.
| Nucleophile Type | Example Nucleophile | Recommended Solvent | Recommended Base | Typical Temp. (°C) | Key Considerations |
| Primary Amine | Benzylamine | DMF, Acetonitrile | K₂CO₃, DIPEA | 60 - 80 | Reaction may be slow at RT. Base is critical.[5] |
| Secondary Amine | Morpholine | DMF, Acetonitrile | K₂CO₃, DIPEA | 60 - 80 | Steric hindrance can slow the reaction. |
| Thiol | Thiophenol | Ethanol, Acetonitrile | K₂CO₃, Et₃N | 25 (RT) | Generally fast and selective. Thiolates are soft nucleophiles.[1] |
| Phenol | 4-Methoxyphenol | THF, DMF | NaH, K₂CO₃ | 25 - 60 | Requires stronger base to form the phenoxide.[1] |
| Alcohol | Benzyl alcohol | THF, DMF | NaH | 25 - 60 | Requires a strong base like NaH for deprotonation. |
Troubleshooting Guide
-
Low Reactivity: If the reaction is sluggish, consider switching to a more effective polar aprotic solvent like DMF or DMSO.[5] For weak nucleophiles, pre-formation of the conjugate base with a strong, non-nucleophilic base (e.g., NaH) is often necessary.[5] A moderate increase in temperature (in 10-20 °C increments) can also help, but monitor for side products from potential SNAr reactions.[5]
-
Poor Selectivity (SNAr products observed): This indicates the reaction conditions are too harsh. Lower the reaction temperature. Ensure a "soft" nucleophile is being used if SN2 is the desired outcome. Harder nucleophiles may favor attack at the "harder" sp2 ring carbons.
References
Guide to the Large-Scale Synthesis and Purification of 4,6-Dichloro-2-(chloromethyl)pyrimidine
An Application Note for Drug Development Professionals
Abstract
4,6-Dichloro-2-(chloromethyl)pyrimidine is a pivotal tri-functional heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and antiviral agents. Its three distinct reactive sites—the two chlorine atoms on the pyrimidine ring and the chloromethyl group—offer a versatile platform for sequential and regioselective modifications. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis and purification of this intermediate. We delve into the underlying chemical principles, offer a detailed step-by-step methodology, and address critical considerations for process safety, quality control, and troubleshooting to ensure a robust, scalable, and reproducible manufacturing process.
Introduction: Chemical & Strategic Significance
The pyrimidine scaffold is a cornerstone of numerous therapeutic agents due to its presence in nucleobases and its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The title compound, this compound, is particularly valuable. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution, while the chloromethyl group at C2 provides a site for nucleophilic aliphatic substitution. The differential reactivity of these positions allows for a structured and controlled approach to building molecular complexity, making it an indispensable intermediate for drug discovery and development programs.
This document outlines a robust two-step synthetic route, beginning with the cyclization of commercially available precursors to form a stable dihydroxy-pyrimidine intermediate, followed by a chlorination step to yield the target compound.
Chemical Synthesis Pathway
The selected pathway involves two primary transformations: (1) a condensation/cyclization reaction to form the pyrimidine core, and (2) a comprehensive chlorination to install the requisite reactive handles.
References
Application Note & Protocol: A Guide to HPLC and Orthogonal Analytical Methods for Comprehensive Product Characterization
Part 1: The Central Role of HPLC in Product Characterization
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1][2] Its operation is based on the principle of distributing a sample (analyte) between a liquid mobile phase and a solid stationary phase packed within a column.[1][3] A high-pressure pump forces the mobile phase through the column, and the differential interactions of the analyte's components with the stationary phase lead to their separation.[1][2]
The versatility of HPLC stems from its various modes of operation, each tailored to analyze specific molecular properties. For therapeutic proteins and other complex products, a multi-modal HPLC approach is essential for building a comprehensive quality profile.
Principles of Common HPLC Modes
The choice of HPLC mode is dictated by the physicochemical properties of the analyte and the specific CQA under investigation. The four primary modes used in biopharmaceutical characterization are:
-
Reverse-Phase HPLC (RP-HPLC): This is the most widely used mode, featuring a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2] It separates molecules based on hydrophobicity. RP-HPLC is a powerful tool for assessing product purity and identifying hydrophobic variants or impurities.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume, or size in solution.[4][5][6][7] The column contains porous particles; larger molecules elute first as they cannot enter the pores, while smaller molecules have a longer path and elute later.[6] SEC is the gold-standard method for quantifying protein aggregates (high-molecular-weight species) and fragments (low-molecular-weight species), which are critical quality attributes due to their potential impact on immunogenicity and efficacy.[4][5][7][8]
-
Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on their net surface charge by utilizing a charged stationary phase.[9][10][11] Cation-exchange (negatively charged stationary phase) and anion-exchange (positively charged stationary phase) are selected based on the protein's isoelectric point (pI).[10] This technique is indispensable for analyzing charge variants, which can arise from modifications like deamidation, oxidation, or C-terminal lysine processing.[9][12][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobicity under non-denaturing, aqueous conditions. It is less harsh than RP-HPLC and is often used to characterize drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) and other hydrophobic variants while preserving the protein's native structure.
Part 2: Foundational HPLC Protocols for Product Characterization
A self-validating protocol is one where system suitability is established before sample analysis, ensuring the reliability of the generated data.[14] The following protocols are foundational and adhere to principles outlined in regulatory and pharmacopeial guidelines.[15][16]
Protocol 1: Purity and Impurity Profiling by RP-HPLC
-
Objective: To separate the main product from process-related and product-related impurities based on hydrophobicity. This is a stability-indicating method.
-
Causality of Choices:
-
Column: A C18 column is typically chosen for its broad applicability to proteins.
-
Mobile Phase: Acetonitrile is a common organic modifier. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution for proteins and peptides.
-
Gradient Elution: A gradient from a low to a high concentration of organic solvent is used to elute compounds with increasing hydrophobicity, ensuring that both hydrophilic and hydrophobic impurities are resolved from the main peak.[3]
-
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1 x 150 mm, 2.7 µm | Standard for protein/peptide separations. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | Optimized for column dimensions. |
| Gradient | 5-95% B over 30 minutes | Broad range to elute all components. |
| Column Temp. | 40-60 °C | Reduces viscosity and can improve peak shape. |
| Detection | UV at 214 nm and 280 nm | 214 nm for peptide bonds; 280 nm for aromatic residues. |
| Injection Vol. | 5 µL (approx. 50 µg) | Balances signal intensity with column loading. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
System Suitability: Inject a well-characterized reference standard. Verify key parameters like retention time, peak asymmetry, and resolution against established criteria.
-
Sample Analysis: Inject the test sample.
-
Data Processing: Integrate all peaks. Calculate the purity of the main component as a percentage of the total peak area. Identify and quantify impurities relative to the main peak.
Protocol 2: Analysis of Aggregates by Size-Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments). This is a critical test for product quality and safety.[6][17]
-
Causality of Choices:
-
Mobile Phase: A phosphate buffer with salt (e.g., NaCl) is used to maintain a physiological pH and ionic strength.[6] This minimizes secondary ionic or hydrophobic interactions between the protein and the stationary phase, which could otherwise cause poor peak shape and inaccurate quantification.[4]
-
Isocratic Elution: The mobile phase composition remains constant because separation is based purely on size, not on chemical interactions that need to be modulated by a gradient.
-
| Parameter | Typical Setting | Rationale |
| Column | SEC, 300 Å pore size, 7.8 x 300 mm | 300 Å pore size is optimal for monoclonal antibodies (~150 kDa) and their aggregates.[6] |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 | Mimics physiological conditions to prevent non-specific interactions.[6] |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates can improve resolution.[7] |
| Column Temp. | Ambient (or controlled at 25 °C) | Prevents thermal degradation. |
| Detection | UV at 280 nm | Standard for protein quantification. |
| Injection Vol. | 20 µL (approx. 100 µg) | Ensures sufficient signal for low-level aggregates. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with the mobile phase for at least 3-5 column volumes.
-
System Suitability: Inject a system suitability standard (e.g., a mix of protein monomer and a molecular weight marker or a stressed sample containing aggregates). Verify resolution between the aggregate and monomer peaks.[17]
-
Sample Analysis: Inject the test sample.
-
Data Processing: Integrate the peaks corresponding to aggregate, monomer, and fragment. Report the percentage of each species relative to the total integrated area.
Protocol 3: Charge Variant Analysis by Ion-Exchange Chromatography (IEX-HPLC)
-
Objective: To separate and quantify protein isoforms based on differences in their net surface charge.[9][10][13]
-
Causality of Choices:
-
Column: For monoclonal antibodies (mAbs), which typically have a basic pI, a weak or strong cation-exchange column is often used.[10][11]
-
Gradient Elution: A salt gradient (e.g., increasing NaCl concentration) or a pH gradient is used to elute the bound proteins.[9] As the salt concentration or pH changes, the electrostatic interactions are disrupted, and proteins elute in order of their charge.[9] Controlling pH is critical for method robustness.[9]
-
| Parameter | Typical Setting (Salt Gradient) | Rationale |
| Column | Weak Cation Exchange (WCX) | Provides high-resolution separation of mAb charge variants. |
| Mobile Phase A | 20 mM MES, pH 6.0 | Low salt buffer for protein binding. |
| Mobile Phase B | 20 mM MES, 200 mM NaCl, pH 6.0 | High salt buffer for elution. |
| Flow Rate | 1.0 mL/min | Standard for analytical IEX. |
| Gradient | 0-100% B over 40 minutes | Shallow gradient for high-resolution separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 280 nm | Standard for protein quantification. |
| Injection Vol. | 10 µL (approx. 100 µg) | Standard injection volume. |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A.
-
System Suitability: Inject a reference standard. The chromatogram should show a defined pattern of main, acidic, and basic peaks. Verify the resolution between the main peak and key variants.
-
Sample Analysis: Inject the test sample.
-
Data Processing: Integrate the peaks, typically grouped into acidic variants, main peak, and basic variants. Report the percentage of each group.
Part 3: Orthogonal Methods for Comprehensive Characterization
Relying on a single analytical technique is insufficient for full product characterization. Regulatory agencies expect the use of orthogonal methods—techniques that measure the same attribute using different scientific principles—to confirm results and provide a more complete picture. The ICH Q6B guideline details expectations for the characterization of biotechnological products.[18][19][20][21][22]
Mass Spectrometry (MS) for Identity and Modification Analysis
Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides high-resolution data on molecular weight and structure.[23][24][25][26]
-
Intact Mass Analysis: Confirms the molecular weight of the entire protein, providing identity confirmation and detecting major modifications.[25][26]
-
Peptide Mapping: This is a cornerstone technique for confirming a protein's primary amino acid sequence.[27][28][29][30] The protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by RP-HPLC and analyzed by MS/MS.[27] This method can pinpoint post-translational modifications (PTMs) like oxidation and deamidation with high specificity.[27][28] The multi-attribute method (MAM) leverages peptide mapping to monitor multiple CQAs in a single assay.[31]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules in a narrow capillary based on their size-to-charge ratio under an electric field.[32][33] It offers high efficiency and resolution and serves as an excellent orthogonal method to HPLC.[32][33][34][35]
-
Capillary Gel Electrophoresis (CE-SDS): Analogous to traditional SDS-PAGE but performed in a capillary, CE-SDS is a high-resolution, automated method for assessing protein purity and size heterogeneity (fragments and aggregates).[32][36] It is a key orthogonal technique to SEC-HPLC.
-
Capillary Isoelectric Focusing (cIEF): This technique separates proteins based on their isoelectric point (pI) in a pH gradient.[13] It provides a high-resolution charge heterogeneity profile and is orthogonal to IEX-HPLC.
Part 4: Method Validation and Conclusion
Every analytical method used for product characterization and release must be validated to ensure it is fit for its intended purpose.[14][15][37] Method validation is a documented process that establishes the performance characteristics of a procedure.[38] Key parameters, as defined by ICH Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[39]
-
Accuracy: The closeness of test results to the true value.[14][39]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[14][39]
-
Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.[14][39]
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[14][39]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[39]
A robust analytical control strategy is paramount in modern drug development. It is built upon a foundation of well-understood, high-performing analytical techniques. HPLC, in its various modes, provides the backbone for assessing critical quality attributes related to purity, aggregation, and charge heterogeneity. However, it is the thoughtful integration of orthogonal methods like mass spectrometry and capillary electrophoresis that provides the comprehensive, cross-validated data package required to ensure product quality and satisfy regulatory expectations. This integrated approach not only de-risks development but ultimately ensures the delivery of safe and effective medicines to patients.
References
- 1. microbenotes.com [microbenotes.com]
- 2. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 3. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 4. lcms.cz [lcms.cz]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Charge Variant Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Charge Variant Analysis - Creative Biolabs [creative-biolabs.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
- 18. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Protein Characterization ICH Q6B [intertek.com]
- 20. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 21. covalx.com [covalx.com]
- 22. pharmtech.com [pharmtech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Intact Protein Mass Spectrometry for Therapeutic Protein Quantitation, Pharmacokinetics, and Biotransformation in Preclinical and Clinical Studies: An Industry Perspective. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protein Primary Structure Characterization Techniques-Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 27. agilent.com [agilent.com]
- 28. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.cn]
- 29. researchgate.net [researchgate.net]
- 30. lcms.cz [lcms.cz]
- 31. tandfonline.com [tandfonline.com]
- 32. Recent advances in protein analysis by capillary and microchip electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 34. Capillary electrophoresis as a clinical tool for the analysis of protein in serum and other body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. bio-rad.com [bio-rad.com]
- 36. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 37. lgmpharma.com [lgmpharma.com]
- 38. youtube.com [youtube.com]
- 39. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Use of 4,6-Dichloro-2-(chloromethyl)pyrimidine in Agrochemical Intermediate Synthesis
Introduction
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides, owing to its versatile biological activity.[1] Among the various pyrimidine-based building blocks, 4,6-Dichloro-2-(chloromethyl)pyrimidine stands out as a highly reactive and versatile intermediate. Its trifunctional nature, featuring two reactive chlorine atoms on the pyrimidine ring and a chloromethyl group at the 2-position, allows for sequential and regioselective nucleophilic substitutions. This enables the synthesis of a diverse array of complex molecules with significant fungicidal properties. This guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemical intermediates, complete with detailed experimental protocols, mechanistic insights, and safety considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and execution.
| Property | Value |
| CAS Number | 19875-05-9 |
| Molecular Formula | C₅H₃Cl₃N₂ |
| Molecular Weight | 197.45 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the 4- and 6-positions susceptible to nucleophilic attack. Additionally, the chloromethyl group at the 2-position provides a third site for substitution, typically via an SN2 mechanism.
The regioselectivity of the substitution at the 4- and 6-positions can be influenced by reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 4-position is more reactive towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom. This differential reactivity allows for a stepwise introduction of different functional groups, a key strategy in building complex agrochemical intermediates.
Synthesis of Pyrimidinyl Ether Agrochemical Intermediates
A prominent application of this compound is in the synthesis of pyrimidinyl ether derivatives, which are key structural motifs in many commercial fungicides. The general approach involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms on the pyrimidine ring with a substituted phenol.
Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of a 4-phenoxy-6-chloro-2-(chloromethyl)pyrimidine intermediate proceeds via an SNAr mechanism. The phenoxide, generated in situ by a base, acts as the nucleophile.
Caption: Generalized SNAr mechanism for the synthesis of pyrimidinyl ethers.
Experimental Protocol: Synthesis of 4-Chloro-6-(4-fluorophenoxy)-2-(chloromethyl)pyrimidine
This protocol details a representative synthesis of a fluorinated pyrimidinyl ether intermediate, a common structural element in modern fungicides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| This compound | 197.45 | 19875-05-9 |
| 4-Fluorophenol | 112.10 | 371-41-5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 75-05-8 |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Safety Precautions:
-
This compound is a corrosive and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetonitrile is flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
4-Fluorophenol is toxic and corrosive. Avoid skin and eye contact.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add 100 mL of anhydrous acetonitrile to the flask and stir the suspension at room temperature for 15 minutes.
-
To this suspension, add this compound (1.0 equivalent) portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
After the reaction is complete (disappearance of the starting pyrimidine), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
Work-up and Purification:
-
Dissolve the crude residue in 150 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 50 mL of water, followed by 1 x 50 mL of brine to remove any remaining inorganic impurities and acetonitrile.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC/GC) | >95% |
| Appearance | Off-white to pale yellow solid |
Further Functionalization of the Chloromethyl Group
The chloromethyl group at the 2-position of the pyrimidine ring offers a secondary point of reactivity for further elaboration of the agrochemical intermediate. This group readily undergoes SN2 reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of additional diversity and tuning of the final molecule's biological activity.
Reaction Pathway: SN2 Substitution
The chloromethyl group's reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring, making the methylene carbon highly electrophilic.
Caption: SN2 mechanism for the functionalization of the chloromethyl group.
Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidine Derivative
This protocol provides a general method for the reaction of the chloromethyl intermediate with a primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 4-Chloro-6-(4-fluorophenoxy)-2-(chloromethyl)pyrimidine | (Calculated from previous step) | - |
| Cyclopropylamine | 57.10 | 765-30-0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 |
| Diethyl Ether | 74.12 | 60-29-7 |
Safety Precautions:
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
-
Cyclopropylamine is flammable and corrosive. Handle with appropriate PPE.
Procedure:
-
In a flame-dried 100 mL round-bottom flask, dissolve the 4-chloro-6-(4-fluorophenoxy)-2-(chloromethyl)pyrimidine intermediate (1.0 equivalent) in anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Add cyclopropylamine (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with 3 x 75 mL of diethyl ether.
-
Combine the organic layers and wash with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a pivotal intermediate in the synthesis of pyrimidine-based agrochemicals. Its unique trifunctional reactivity allows for the strategic and sequential introduction of various substituents, leading to the creation of complex and highly active fungicidal molecules. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of agrochemical development to harness the synthetic potential of this versatile building block. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are key to achieving high yields and purity in the synthesis of these important agricultural compounds.
References
Troubleshooting & Optimization
How to improve reaction yields for 4,6-Dichloro-2-(chloromethyl)pyrimidine
Welcome to the technical support center for 4,6-Dichloro-2-(chloromethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this versatile building block and improving yields in its subsequent applications. As a trifunctional electrophile, this compound presents unique challenges and opportunities in synthetic chemistry. This resource provides in-depth, experience-driven answers to common issues, ensuring your experimental work is both efficient and successful.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Synthesis
This section addresses common problems encountered during the synthesis of this compound, focusing on the critical chlorination step of a dihydroxy precursor.
Q1: My chlorination reaction of 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine is resulting in a low yield of the desired trichloro product. What is the primary cause?
Low yields are frequently due to incomplete chlorination or the formation of intractable side products. The core of the issue often lies in the choice and handling of the chlorinating agent and the reaction conditions. The three hydroxyl groups (two phenolic on the ring and one primary alcohol) have different reactivities, requiring robust conditions for complete conversion.
Causality and Resolution:
-
Chlorinating Agent Potency: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. However, its reactivity can be insufficient on its own, especially for the less reactive ring hydroxyls. The use of phosphorus pentachloride (PCl₅) as an additive can significantly enhance the chlorinating potential of the system.[1]
-
Role of a Catalyst: The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline.[2][3] The amine acts as a hydrochloride scavenger and can form a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating species. Ensure the catalyst is anhydrous and used in appropriate stoichiometric amounts.
-
Temperature and Reaction Time: These reactions typically require elevated temperatures (reflux) to drive them to completion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after several hours, a careful increase in temperature or an extension of the reaction time may be necessary. A typical duration is between 3 to 8 hours.[2][4]
Q2: I'm observing a significant amount of dark, tarry byproduct in my reaction flask. What causes this and how can it be minimized?
The formation of dark, polymeric, or tarry substances is a common indicator of side reactions, often promoted by excessive heat or the presence of impurities.
Causality and Resolution:
-
Thermal Decomposition: Pyrimidine rings, especially when highly functionalized, can be susceptible to decomposition at very high temperatures. While heat is necessary, maintaining a controlled reflux is critical. Avoid "hot spotting" by ensuring efficient stirring.
-
Reagent Quality: Ensure that the starting 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine is pure. Impurities can act as catalysts for polymerization or other side reactions. Similarly, the POCl₃ should be of high quality; older bottles can contain significant amounts of phosphoric acid from hydrolysis, which can complicate the reaction.
-
Controlled Addition: For larger-scale reactions, a controlled, dropwise addition of the catalyst or one of the reagents can help manage the exotherm and prevent localized temperature spikes that lead to decomposition.
Q3: The work-up procedure is difficult, and I'm losing a lot of product during purification. What is a reliable method for isolation?
The work-up for reactions involving POCl₃ must be handled with extreme caution due to its violent reaction with water. Product loss during this stage is common if the procedure is not optimized.
Expert-Recommended Protocol:
-
Removal of Excess POCl₃: After the reaction is complete, the excess phosphorus oxychloride should be removed by distillation under reduced pressure.[1][4] This is a critical step to ensure a manageable and safe work-up.
-
Quenching: The cooled reaction residue should be very slowly and carefully poured onto crushed ice or into ice-cold water.[4][5] This highly exothermic step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. An alternative is to extract the hot reaction mixture directly into a high-boiling, non-polar solvent like methylcyclohexane, which avoids a hazardous quench.[6]
-
Extraction: The aqueous slurry should be extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by a brine wash.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). If impurities persist, column chromatography on silica gel is an effective final step.[4]
Section 2: Improving Yields in Downstream Reactions
This compound is a powerful intermediate because it possesses three distinct electrophilic sites. Achieving selectivity is key to high-yield downstream reactions.
Q4: When reacting with an amine, I get a mixture of products. How can I control the chemoselectivity of nucleophilic substitution?
The three chlorine atoms on the molecule exhibit different reactivities. Understanding this hierarchy is crucial for designing selective reactions.
Hierarchy of Reactivity:
-
C2-Chloromethyl Group: The chlorine on the methyl group is the most reactive site for Sₙ2 displacement due to its benzylic-like character.
-
C4/C6-Chloro Groups: The two chlorine atoms on the pyrimidine ring are significantly less reactive and require more forcing conditions for SₙAr displacement. Their reactivity is generally similar, though substitution at one position can influence the reactivity of the other.
Strategies for Selective Substitution:
-
At the C2-Chloromethyl Position: To selectively target the chloromethyl group, reactions with nucleophiles (e.g., amines, thiols, alcohols) should be carried out under mild conditions. This typically involves using a weak base (e.g., K₂CO₃ or NaHCO₃) at or below room temperature.[7]
-
At the C4/C6-Ring Positions: Substitution at the ring positions generally requires stronger bases (e.g., NaH, NaOt-Bu) and/or higher temperatures.[8] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can also be employed to functionalize these positions.[9]
The principles of chemoselectivity in similar systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provide a strong precedent. In that case, weak bases favored reaction at the C4-chloro position, while deprotonated nucleophiles favored displacement of the C2-sulfonyl group.[8] A similar logic can be applied here, where mild conditions will favor the more labile chloromethyl group.
Q5: My starting material appears to degrade during storage or during the reaction, leading to lower yields. What are the best practices for handling and storage?
This compound is a reactive compound and is sensitive to moisture and heat. Proper handling is essential for maintaining its integrity.
Recommendations:
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a freezer at temperatures below -20°C.[10] This minimizes hydrolysis from atmospheric moisture and prevents slow decomposition.
-
Reaction Conditions: All reactions should be conducted under strictly anhydrous conditions using dried solvents and glassware. Running reactions under an inert atmosphere is also highly recommended to prevent the introduction of moisture, which can hydrolyze the chloromethyl group to the corresponding alcohol, a common side product.[9]
Section 3: Protocols & Data Summaries
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on established procedures for analogous pyrimidine chlorinations.[2][3][4]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Begin stirring the suspension.
-
Catalyst: Slowly add N,N-diethylaniline (2.0-2.5 eq) dropwise to the mixture.[2] An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up (A): Cool the mixture to room temperature. Remove excess POCl₃ via vacuum distillation. Very carefully, pour the residue onto 10 parts crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous slurry three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography.
Table 1: Troubleshooting Guide for Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficiently forcing conditions. | Increase reaction time or add a co-chlorinating agent like PCl₅ (0.5-1.0 eq).[1] |
| Ineffective catalyst. | Ensure the tertiary amine catalyst is anhydrous and used in the correct stoichiometry.[2][3] | |
| Byproduct Formation (Tarry) | Reaction temperature is too high. | Maintain a controlled reflux; avoid overheating. Ensure efficient stirring. |
| Impure starting materials. | Recrystallize the starting dihydroxy pyrimidine before use. Use a fresh bottle of POCl₃. | |
| Product Loss During Work-up | Hydrolysis of product. | Ensure the quenching step is performed at low temperature (0 °C). Minimize time in aqueous media. |
| Incomplete extraction. | Increase the number of extractions or use a different solvent like dichloromethane. |
Section 4: Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via chlorination.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing and solving low yield issues.
References
- 1. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 19875-05-9 [sigmaaldrich.com]
Identifying and minimizing side products in pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine synthesis. As your virtual Senior Application Scientist, this guide is designed to help you identify and minimize side products, ultimately improving your reaction yields and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during pyrimidine synthesis, offering quick and actionable solutions.
Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound and how can I prevent its formation?
A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] The ammonia can be generated from the decomposition of urea at elevated temperatures.[1]
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
-
Q2: I'm observing a low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, confirm the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1]
-
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification.[1]
-
Identification and Prevention:
-
Identification: These byproducts can often be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
-
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
-
Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]
-
II. Troubleshooting Guide: Common Side Products and Solutions
This guide provides a more detailed look at specific side reactions and offers structured approaches to minimize their formation.
Issue 1: Knoevenagel Condensation as a Major Side Reaction in Biginelli Synthesis
The Knoevenagel condensation between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently, thereby reducing the yield of the desired pyrimidine.[1][3]
Causality: This side reaction competes with the desired formation of the N-acyliminium ion intermediate. The relative rates of these two pathways are influenced by reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.
-
Step-by-Step Solutions:
-
Catalyst Optimization: The choice of catalyst is critical. Lewis acids, such as Yb(OTf)₃, have been shown to increase the yield of the Biginelli reaction while shortening the reaction time under solvent-free conditions.[4] Brønsted acids can also be effective, but their concentration must be carefully controlled.[2]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[3]
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents like acetic acid, acetonitrile, THF, or DMF may be beneficial.[2][5]
-
Temperature: As a general troubleshooting step, a moderate increase in temperature may drive the reaction to completion, but be mindful of promoting other side reactions like the Hantzsch condensation.[2] Monitoring with TLC is essential.[2]
-
-
Issue 2: Incomplete Cyclization
In some cases, the initial condensation reactions occur, but the final ring-closing step to form the pyrimidine is inefficient.
Causality: This can be due to insufficient activation of the carbonyl group, steric hindrance from bulky substituents, or unfavorable reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete cyclization in pyrimidine synthesis.
-
Step-by-Step Solutions:
-
Catalyst Addition/Change: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Increase Reaction Time and/or Temperature: Some cyclizations are slow and may require extended reaction times or higher temperatures to proceed to completion.[2] Again, careful monitoring by TLC is key.[2]
-
Substrate Modification: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent or a less sterically demanding aldehyde or amidine.[2]
-
III. Analytical and Purification Protocols
Accurate identification of side products and effective purification are crucial for obtaining high-quality pyrimidine derivatives.
Analytical Techniques for Reaction Monitoring and Impurity Identification
A summary of suitable analytical techniques is provided in the table below.
| Technique | Application | Advantages | Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress.[6] | Cost-effective, simple, and fast.[6] | Limited resolution, not quantitative.[6] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity.[6] | High resolution, reproducible, and quantitative.[6] | Requires method development, more expensive.[6] |
| Mass Spectrometry (MS) | Identification of products and byproducts by molecular weight.[6] | High sensitivity and specificity, often coupled with LC or GC.[6] | May require standards for confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of products and impurities.[6] | Provides definitive structural information.[6] | Less sensitive than MS, requires pure samples for clarity. |
General Protocol for Purification by Flash Column Chromatography
Flash column chromatography is a widely used technique for purifying pyrimidines from complex mixtures based on polarity.[7]
-
Solvent System Selection:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine.
-
General Protocol for Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid pyrimidine compounds.[7]
-
Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7] Common solvents include ethanol, methanol, and ethyl acetate.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration.[7]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[7]
IV. References
-
Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 2
-
Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from 1
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from 7
-
Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis. Retrieved from 3
-
Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Retrieved from 6
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from --INVALID-LINK--
References
Troubleshooting unexpected outcomes in nucleophilic substitution on pyrimidines
Welcome to the technical support center for nucleophilic substitution on pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. This center is structured as a dynamic resource, combining troubleshooting guides for immediate problem-solving with frequently asked questions for foundational knowledge.
Troubleshooting Guide: Addressing Unexpected Outcomes
This section directly addresses specific experimental failures in a question-and-answer format. Each answer provides a mechanistic explanation, diagnostic advice, and actionable solutions.
Question 1: My reaction yielded the wrong regioisomer. I expected C4 substitution on my dichloropyrimidine, but I isolated the C2-substituted product or a mixture.
Answer: This is a classic and often perplexing issue in pyrimidine chemistry. While C4 substitution is generally favored for 2,4-dichloropyrimidines due to the greater stabilization of the Meisenheimer intermediate, several factors can reverse this selectivity.[1][2]
Causality & Mechanistic Insight:
The regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on dihalopyrimidines is a delicate balance of electronic and steric effects.[1] The attacking nucleophile forms a negatively charged intermediate (a Meisenheimer complex). Attack at C4 or C6 allows the negative charge to be delocalized onto both ring nitrogens, which is generally more stabilizing than attack at C2, where the charge is delocalized over only one nitrogen.[3][4]
However, this preference can be overridden:
-
Electronic Effects of Other Substituents: An electron-donating group (EDG) at the C6 position can electronically favor substitution at the C2 position.[1] Similarly, an electron-withdrawing group (EWG) at the C5 position generally enhances C4 reactivity, but certain nucleophiles can defy this trend.[5][6]
-
Nature of the Nucleophile: Some nucleophiles exhibit an inherent preference for the C2 position. For instance, tertiary amines have been shown to selectively react at C2 on 5-substituted-2,4-dichloropyrimidines.[5][6] Certain oxygen nucleophiles, like alkoxides, can also show high C2 selectivity, particularly with substrates like 2-MeSO₂-4-chloropyrimidine, potentially due to interactions with the C2 substituent.[7]
-
Reaction Conditions: Solvent and temperature can influence the C4/C2 product ratio, although this is often less impactful than electronic and nucleophile effects.
Troubleshooting & Solutions:
-
Full Substrate Characterization: Confirm the structure of your starting material. An unexpected isomer in your starting material will naturally lead to an unexpected product.
-
Analyze Substituent Effects: Use the table below to assess the electronic nature of the substituents on your pyrimidine ring.
| Substituent Position | Electron-Donating Group (e.g., -OMe, -NHMe) | Electron-Withdrawing Group (e.g., -NO₂, -CN) |
| C5 | May slightly decrease overall reactivity but strongly favors C4 substitution. | Strongly activates and favors C4 substitution.[5] |
| C6 | Can reverse selectivity, favoring C2 substitution.[1] | Strongly activates C4 and can also activate C2. |
-
Re-evaluate the Nucleophile: If using a bulky or unusual nucleophile, its intrinsic properties might be dictating the regioselectivity. A literature search for similar nucleophiles reacting with pyrimidines is recommended. Tertiary amines, for example, can lead to C2 selectivity.[6]
-
Computational Analysis: For complex systems, Density Functional Theory (DFT) calculations of the LUMO and LUMO+1 orbitals can predict the most likely site of nucleophilic attack and the relative energies of the transition states.[1][7]
Question 2: My reaction resulted in a product with a different ring structure. Is this a rearrangement?
Answer: Yes, you are likely observing the Dimroth Rearrangement . This is a common isomerization pathway for certain substituted pyrimidines, especially 1-alkyl-2-iminopyrimidines or fused pyrimidine systems like triazolopyrimidines.[8][9] The reaction involves a ring-opening and ring-closing sequence that effectively swaps the positions of an endocyclic and an exocyclic nitrogen atom.
Causality & Mechanistic Insight:
The Dimroth rearrangement is often catalyzed by acid, base, or even heat.[10] The generally accepted mechanism proceeds as follows:
-
Hydration/Addition: A water molecule (or another nucleophile) adds to the C=N bond.
-
Ring Opening: The pyrimidine ring opens to form a linear intermediate, often an aminoaldehyde or a related species.[8]
-
Bond Rotation & Tautomerization: The intermediate undergoes conformational changes and proton transfers.
-
Ring Closure: The molecule re-cyclizes to form a new, thermodynamically more stable heterocyclic system.[9][10]
Troubleshooting & Solutions:
-
Spectroscopic Analysis: Carefully analyze your NMR (¹H, ¹³C, HMBC, HSQC) and mass spectrometry data. The rearranged product will have a different connectivity that can be definitively assigned. The chemical shifts of ring protons and carbons will be significantly different.[10]
-
Control Reaction Conditions:
-
pH Control: The rearrangement rate is highly dependent on pH.[9] If the reaction is run under strongly acidic or basic conditions, consider buffering the system or running the reaction at neutral pH if possible.
-
Temperature: High temperatures can promote the rearrangement. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Choice: Protic solvents (like water or alcohols) can facilitate the initial addition step. Switching to an aprotic solvent (like THF, Dioxane, or Toluene) may suppress the rearrangement.
-
-
Protecting Groups: If a reactive N-H group is involved in the rearrangement, consider protecting it before performing the substitution reaction.
Question 3: My starting material was consumed, but I isolated a complex mixture or a non-aromatic product. What could have caused ring opening?
Answer: While pyrimidines are aromatic and generally stable, the ring can open under certain nucleophilic conditions, especially if the ring is highly activated or if the reaction conditions are harsh. This is distinct from the reversible Dimroth rearrangement and often leads to decomposition.
Causality & Mechanistic Insight:
Pyrimidine ring opening can be initiated by strong nucleophiles attacking an unsubstituted carbon atom (e.g., the C2 position), particularly in highly electron-deficient pyrimidines.[11] The mechanism can be complex, but a common pathway involves:
-
Nucleophilic Attack: A potent nucleophile (e.g., OH⁻) attacks an electron-poor carbon of the pyrimidine ring.[11]
-
Intermediate Formation: A non-aromatic, anionic intermediate is formed.
-
Ring Cleavage: If the intermediate cannot readily expel a leaving group to re-aromatize, it may undergo cleavage of a C-N bond, leading to a stable, open-chain product or subsequent decomposition.[12][13]
This outcome is more likely with:
-
Fused Pyrimidines: Systems like pteridines can be susceptible to ring cleavage.[11]
-
Quaternized Pyrimidines: The positive charge on a quaternized nitrogen atom makes the ring highly electrophilic and prone to attack and opening.
-
Harsh Conditions: Strong bases (e.g., high concentrations of NaOH or KOH) at elevated temperatures can promote ring cleavage.
Troubleshooting & Solutions:
-
Milder Reaction Conditions:
-
Base: Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA) instead of strong hydroxides or alkoxides if its role is simply as an acid scavenger.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Protect Sensitive Groups: If your pyrimidine has highly acidic protons or is prone to quaternization, consider appropriate protection strategies.
-
Alternative Synthetic Routes: If ring stability is a persistent issue, a different synthetic strategy that introduces the desired functionality before forming the pyrimidine ring might be necessary. This falls under the category of pyrimidine synthesis reactions like the Pinner or Biginelli reactions.[14]
Frequently Asked Questions (FAQs)
Q1: What is the "normal" order of reactivity for leaving groups at the C2, C4, and C6 positions of a pyrimidine?
Generally, for a simple chloropyrimidine, the reactivity towards nucleophilic substitution is C4 ≈ C6 > C2 .[2][15] This is because nucleophilic attack at the C4 or C6 positions allows the resulting negative charge in the Meisenheimer intermediate to be delocalized onto both electronegative nitrogen atoms, providing superior stabilization.[3][4] Attack at C2 only allows for delocalization onto the adjacent N1 and N3 atoms, which is less stabilizing.
Q2: I have a hydrogen atom where I expected a halogen, yet a substitution reaction occurred. How is this possible?
You are likely observing a specific type of nucleophilic substitution where hydride (H⁻) is the formal leaving group. Two common examples are:
-
Chichibabin Reaction: This reaction involves the amination of a pyridine or pyrimidine ring using sodium amide (NaNH₂).[16][17] The nucleophilic amide anion attacks the ring, and a hydride ion is eliminated. The reaction is driven forward by the formation of hydrogen gas.[18][19] Side reactions like dimerization can sometimes compete.[17]
-
Vicarious Nucleophilic Substitution (VNS): This reaction allows for the introduction of a substituent at a position ortho or para to a nitro group (or other strong EWG) by replacing a hydrogen atom.[20][21] The nucleophile must contain a leaving group on the nucleophilic carbon (e.g., chloromethyl phenyl sulfone). The reaction proceeds via addition of the carbanion, followed by base-induced elimination of HCl to restore aromaticity.[22]
Q3: How can I improve a low-yielding SNAr reaction on my pyrimidine substrate?
Low yields are often traced back to a few key factors. Consider this systematic approach:
Detailed Protocol Example: General SNAr Amination of 2,4-Dichloropyrimidine
This protocol provides a general framework. Optimal conditions may vary based on the specific amine and pyrimidine substrate.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (e.g., morpholine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Ethanol)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-chloropyrimidine.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 18. myttex.net [myttex.net]
- 19. scientificupdate.com [scientificupdate.com]
- 20. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 21. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 22. chem.kuleuven.be [chem.kuleuven.be]
Technical Support Center: Optimization of Temperature and Solvent Conditions for Pyrimidine Reactions
Welcome to the technical support center dedicated to the nuanced art of pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in optimizing reaction conditions. Here, we move beyond rote protocols to explore the underlying principles governing the success of your pyrimidine reactions, empowering you to troubleshoot effectively and innovate rationally.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is yielding a fluorescent byproduct and the overall yield of my desired dihydropyrimidinone (DHPM) is low. What is happening and how can I fix it?
A1: This is a classic issue in the Biginelli reaction. The fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1][2]
Causality and Troubleshooting:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature is a primary strategy to minimize the formation of this DHP byproduct.[1][2]
-
Catalyst Choice: The nature of the catalyst can steer the reaction towards the desired Biginelli product. Certain Lewis acids may show a preference for the Biginelli pathway over the Hantzsch pathway.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes mitigate its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Q2: I'm observing a significant amount of unreacted starting materials in my pyrimidine synthesis, leading to poor conversion. What are the likely culprits?
A2: Low conversion in pyrimidine synthesis can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions.[1][2][3]
Troubleshooting Workflow:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration. For acid catalysts like HCl, verify the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may simply need more time or a moderate increase in temperature to overcome the activation energy.[2][3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reagent Purity: Impurities in your starting materials can act as inhibitors. Always use high-purity reagents.[1][2][3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is a common choice, exploring other solvents or even solvent-free conditions has been shown to improve yields for particular substrates.[2] Polar solvents are generally preferred as they can stabilize polar transition states.[3][4][5]
Q3: My crude product from a Pinner synthesis is difficult to purify due to multiple byproducts. What are the common side reactions and how can I minimize them?
A3: The Pinner synthesis can be susceptible to several side reactions, including self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
Mitigation Strategies:
-
Base Selection: The choice and stoichiometry of the base are critical. The base should be strong enough to promote the desired cyclization but not so strong as to encourage side reactions.
-
Anhydrous Conditions: Hydrolysis of the amidine can be a significant issue. Ensure your reaction is conducted under strictly anhydrous conditions.
-
Temperature Management: Gradual heating and maintaining the optimal temperature can prevent runaway reactions and the formation of decomposition products.
In-Depth Troubleshooting Guides
Issue 1: Poor Regioselectivity in Substituted Pyrimidine Synthesis
The regioselectivity of cyclocondensation reactions is a common challenge, especially with unsymmetrical starting materials. The final product distribution is often dependent on the relative reactivity of the nucleophilic centers and the electrophilic sites.[6]
Underlying Principles: The regioselectivity is governed by the electronic and steric properties of the substituents on the precursors. The initial nucleophilic attack will preferentially occur at the most electrophilic carbon, and the subsequent cyclization will be dictated by the nucleophilicity of the attacking nitrogen atom.[6]
Troubleshooting Protocol:
-
Temperature Variation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Solvent Polarity: The polarity of the solvent can influence the charge distribution in the transition state. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water) can reveal the optimal medium for the desired regioselectivity.[7]
-
Catalyst Modification: The use of a Lewis acid catalyst can pre-coordinate with one of the carbonyl groups, enhancing its electrophilicity and directing the initial nucleophilic attack.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Yield Optimization
This protocol provides a framework for systematically evaluating the effect of different solvents on the yield of a pyrimidine synthesis.
Materials:
-
Reactants (e.g., aldehyde, β-ketoester, urea/thiourea)
-
Catalyst (e.g., Lewis or Brønsted acid)
-
A selection of solvents with varying polarities (see Table 1)
-
Small-scale reaction vials
-
Heating and stirring apparatus
-
TLC plates and developing chamber
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Set up a parallel series of reactions in identical vials.
-
To each vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.5 mmol).
-
Add the catalyst (e.g., 1 mol%) to each vial.
-
Add a different solvent (5 mL) to each vial. Include a solvent-free control if applicable.
-
Seal the vials and heat the reactions to a consistent temperature (e.g., reflux).
-
Monitor the progress of each reaction by TLC at regular intervals.
-
Once the reactions are complete (as determined by the consumption of the limiting reagent), cool the mixtures to room temperature.
-
Isolate the crude product from each reaction. If a precipitate forms, filter and wash with a small amount of cold solvent.[3] Otherwise, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude products by recrystallization or column chromatography.
-
Determine the yield of the pure product for each solvent and tabulate the results for comparison.
Data Presentation:
| Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Yield (%) | Observations |
| Toluene | 2.4 | 12 | 35 | Incomplete conversion |
| Dichloromethane | 9.1 | 10 | 55 | Clean reaction |
| Acetonitrile | 37.5 | 6 | 85 | High yield |
| Ethanol | 24.6 | 8 | 70 | Some byproduct formation |
| Water | 80.1 | 5 | 90 | Excellent yield, potential for green chemistry |
| Solvent-free | N/A | 4 | 75 | Fast reaction, requires careful temperature control |
Note: The above data is illustrative. Actual results will vary depending on the specific reaction.
Visualization of Key Concepts
Diagram 1: Troubleshooting Low Yield in Pyrimidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields in pyrimidine synthesis.
Diagram 2: Influence of Solvent Polarity on Reaction Rate
Caption: Stabilization of the polar transition state in SNAr reactions by polar solvents.
Advanced Topics
Microwave-Assisted Pyrimidine Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating pyrimidine synthesis.[8][9][10] The rapid and uniform heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and fewer side products.[9][10][11][12]
Key Advantages:
-
Reduced Reaction Times: Microwave heating is significantly faster than conventional heating methods.[9]
-
Improved Yields and Purity: The rapid heating can minimize the formation of thermal decomposition products and other side reactions.[8]
-
Enhanced Regioselectivity: In some cases, microwave irradiation can lead to different and more favorable product distributions compared to conventional heating.[8][13]
Considerations for Optimization:
-
Solvent Choice: Solvents with high dielectric constants are more efficient at absorbing microwave energy.[9] However, even non-polar solvents can be used in the presence of a polar reactant or catalyst.
-
Temperature Control: Precise temperature monitoring and control are crucial to avoid overheating and potential decomposition.[11] Many modern microwave reactors are equipped with fiber optic temperature probes for accurate measurements.
-
Sealed vs. Open Vessel: Reactions can be conducted in sealed vessels to reach temperatures above the solvent's boiling point, further accelerating the reaction.[8] However, this requires careful monitoring of pressure.
Phase-Transfer Catalysis in Pyrimidine Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase.[14][15] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to another, where the reaction can then occur.[14][16]
Applications in Pyrimidine Synthesis:
PTC can be particularly useful for N-alkylation or S-alkylation of pyrimidine derivatives, where an inorganic base is used in an aqueous solution and the pyrimidine substrate is in an organic solvent.
Optimization Parameters:
-
Catalyst Structure: The lipophilicity of the catalyst is a key factor. Catalysts with longer alkyl chains are generally more effective at transferring anions into the organic phase.[16]
-
Solvent: The choice of organic solvent can influence both the solubility of the catalyst-reactant ion pair and the intrinsic reaction rate.[16][17]
-
Temperature: As with most reactions, temperature plays a crucial role in the reaction rate.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. biomedres.us [biomedres.us]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Degradation Pathways of Chlorinated Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of chlorinated pyrimidines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to support your experimental work. Drawing from extensive field experience and established scientific literature, this resource aims to elucidate the causal relationships behind experimental choices and empower you to navigate the complexities of these degradation pathways.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the study of chlorinated pyrimidine degradation, providing concise answers and directing you to more detailed information within this guide.
1.1: General Concepts
-
Q: What are the primary degradation pathways for chlorinated pyrimidines?
-
A: Chlorinated pyrimidines primarily degrade through three main pathways: reductive dechlorination, oxidative degradation, and microbial degradation. Photochemical degradation is often a key component of oxidative processes. The operative pathway depends on the specific chemical structure, environmental conditions (e.g., aerobic vs. anaerobic), and the presence of catalysts or microorganisms.
-
-
Q: Why is it crucial to understand the degradation pathway of a chlorinated pyrimidine-based drug candidate?
-
A: Understanding the degradation pathway is critical for assessing the environmental fate and potential toxicity of a drug molecule and its metabolites. Degradation products may have different pharmacological or toxicological profiles than the parent compound. This knowledge is essential for regulatory submissions and for developing environmentally benign pharmaceuticals.
-
1.2: Experimental Design
-
Q: I am starting a project on the degradation of a novel chlorinated pyrimidine. Which degradation method should I investigate first?
-
A: The choice of method depends on the intended application and the anticipated environmental conditions.
-
For assessing environmental persistence in anaerobic environments (e.g., sediments, groundwater), microbial reductive dechlorination is a key pathway to investigate.[1]
-
For evaluating stability in water treatment processes or under aerobic conditions, oxidative degradation (e.g., using UV/chlorine or photo-Fenton systems) is more relevant.[2]
-
Microbial degradation offers a cost-effective and environmentally friendly approach, particularly for bioremediation applications.[3][4]
-
-
-
Q: How do I select the appropriate analytical method to monitor the degradation of my compound?
-
A: The choice of analytical method depends on the volatility and polarity of your chlorinated pyrimidine and its expected degradation products.
-
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a versatile and sensitive technique for a wide range of pyrimidine metabolites in aqueous samples.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable chlorinated pyrimidines and their degradation products, often requiring derivatization.
-
-
1.3: Troubleshooting
-
Q: My reductive dechlorination reaction is incomplete. What are the possible causes?
-
A: Incomplete reductive dechlorination can be due to several factors. In microbial systems, it could be due to competition from other electron acceptors like iron or sulfate, or competition from methanogens.[8] In chemical systems, catalyst deactivation or an inappropriate choice of reductant could be the cause.
-
-
Q: I am observing the formation of numerous byproducts in my oxidative degradation experiment. How can I minimize these?
-
A: The formation of disinfection by-products (DBPs) is a common challenge in oxidative degradation, especially with chlorine-based methods.[9][10] Strategies to minimize DBPs include optimizing the oxidant dose, adjusting the pH, and using advanced oxidation processes like ozonation or UV in combination with hydrogen peroxide, which can lead to more complete mineralization of the parent compound.[11] Pre-treatment steps like coagulation and filtration can also help by removing organic precursors.[9]
-
Section 2: Degradation Pathways Overview
This section provides a more detailed look at the major degradation pathways, including the underlying chemical mechanisms.
2.1: Reductive Dechlorination
Reductive dechlorination is the process of removing chlorine atoms from a molecule and replacing them with hydrogen atoms. This is a common pathway under anaerobic conditions and can be mediated by microorganisms or chemical reagents.[12]
-
Microbial Reductive Dechlorination: Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process called "organohalide respiration."[1] This process is highly specific and often requires the presence of specific dehalogenase enzymes.
-
Chemical Reductive Dechlorination: This can be achieved using various reducing agents. Common lab-scale methods include the use of zero-valent iron (ZVI) or palladium-based catalysts with a hydrogen source.[13] The choice of reductant and catalyst is crucial for achieving high efficiency and selectivity.
Logical Relationship: Reductive Dechlorination Pathways
References
- 1. scispace.com [scispace.com]
- 2. Photochemical oxidation of p-chlorophenol by UV/H2O2 and photo-Fenton process. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of chloroaromatic | PPT [slideshare.net]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence and control of nitrogenous disinfection by-products in drinking water--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precursors of typical nitrogenous disinfection byproducts: Characteristics, removal, and toxicity formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: A Guide to the Purification of 4,6-Dichloro-2-(chloromethyl)pyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Dichloro-2-(chloromethyl)pyrimidine and facing challenges in its purification. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the outcome of subsequent synthetic steps. This document provides a comprehensive overview of troubleshooting strategies and detailed methods for obtaining highly pure this compound.
Understanding the Molecule: Key Physicochemical Properties
This compound is a highly reactive trifunctional electrophile. Its purification is influenced by the three chlorine atoms, which impart distinct reactivity and solubility characteristics. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, while the chloromethyl group is prone to SN2 reactions. A critical consideration during purification is the hydrolytic instability of the chloromethyl group, which can lead to the formation of the corresponding hydroxymethyl or other substituted byproducts, especially in the presence of nucleophilic solvents or bases.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₃N₂ | --INVALID-LINK-- |
| Molecular Weight | 197.45 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Store under inert gas, in a freezer at -20°C | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
Q1: My crude product contains residual starting materials from the chlorination of the corresponding dihydroxy-pyrimidine. How can I remove these?
Answer: The removal of polar, hydroxy-containing starting materials is typically achieved through a combination of an aqueous work-up and a subsequent purification step like recrystallization or column chromatography.
Causality: Dihydroxy-pyrimidines are significantly more polar and have different solubility profiles than their chlorinated counterparts. An aqueous wash will help remove these, and the difference in polarity is exploited in chromatographic and recrystallization-based purifications.
Troubleshooting Workflow:
Technical Support Center: Safe Handling and Disposal of Chlorinated Pyrimidines
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with chlorinated pyrimidines. It is designed to address specific issues you may encounter during your experiments, with a focus on safe handling and proper disposal procedures. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety in your laboratory.
Section 1: Troubleshooting Guide
This section addresses common problems and questions that may arise during the handling and disposal of chlorinated pyrimidines in a question-and-answer format.
Handling and Storage
Q1: I am unsure about the appropriate personal protective equipment (PPE) for handling a new chlorinated pyrimidine derivative. What is the minimum required PPE?
A1: A thorough risk assessment is the foundational step before handling any new compound.[1] For chlorinated pyrimidines, which can cause severe skin burns and eye damage, a comprehensive PPE ensemble is mandatory.[1][2] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash-proof safety goggles and a face shield are essential to protect against splashes and dust.[1][3] Standard safety glasses are insufficient.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of splashing, consider double-gloving. A lab coat or a chemical-resistant apron is also necessary. In some cases, disposable Tyvek-type sleeves or a full suit may be appropriate.[1][2]
-
Respiratory Protection: All work with chlorinated pyrimidines should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] If there is a risk of exceeding exposure limits or experiencing irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[1][2]
Q2: My chlorinated pyrimidine compound is a solid. Are there specific handling precautions I need to take to avoid generating dust?
A2: Yes, minimizing dust generation is critical. When weighing or transferring solid chlorinated pyrimidines, do so in a chemical fume hood.[1][4] Use a spatula to gently handle the solid, avoiding any actions that could create airborne dust. For small spills of solid material, it is recommended to carefully dampen the material with water to prevent dust from becoming airborne during cleanup.[2]
Q3: I've noticed some degradation of my chlorinated pyrimidine compound in storage. What are the optimal storage conditions?
A3: Chlorinated pyrimidines should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[4][5] They should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6] Always check the Safety Data Sheet (SDS) for your specific compound for any unique storage requirements, such as protection from light or moisture.
Disposal
Q1: Can I dispose of small amounts of chlorinated pyrimidine waste down the sink?
A1: Absolutely not. Under no circumstances should organic compounds, especially halogenated ones, be disposed of down the sink.[4][7] This is a serious violation of environmental regulations and can lead to contamination of waterways.
Q2: How do I correctly segregate waste containing chlorinated pyrimidines?
A2: Proper waste segregation is crucial for both safety and cost-effective disposal. Chlorinated pyrimidines fall under the category of halogenated organic wastes.[8] You must collect this waste in a designated, properly labeled container for halogenated organic waste.[4][8] Do not mix halogenated waste with non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[9][10]
Q3: What are the labeling requirements for a waste container with chlorinated pyrimidine residues?
A3: All hazardous waste containers must be labeled at the time the first drop of waste is added.[4] The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name of the chlorinated pyrimidine(s).[4][10] Do not use abbreviations or chemical formulas.[4] If it is a mixed waste stream, list all components and their approximate percentages.[9][10] The container must be kept closed at all times except when actively adding waste.[4][9]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the safe handling and disposal of chlorinated pyrimidines.
General Safety
Q: What are the primary health hazards associated with chlorinated pyrimidines?
A: Chlorinated pyrimidines can present several health hazards. They are often corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of dust or vapors can lead to respiratory tract irritation.[1][2] Some chlorinated compounds are also suspected carcinogens.[4][11] Always consult the specific SDS for detailed toxicological information.[5][6]
Q: What should I do in case of accidental skin or eye contact with a chlorinated pyrimidine?
A: Immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][12][13] Seek medical attention.[6]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][12][13] It is important to hold the eyelids open to ensure thorough rinsing.[12][13] Seek immediate medical attention.[6]
Q: Are there any common chemical incompatibilities I should be aware of when working with chlorinated pyrimidines?
A: Yes. Chlorinated pyrimidines are generally incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances can lead to vigorous reactions. Always consult the SDS and a chemical incompatibility chart before mixing chemicals.[14][15][16][17]
Spill and Emergency Procedures
Q: How should I handle a small spill of a chlorinated pyrimidine in the lab?
A: For a small, incidental spill that you are trained to handle:
-
Ensure proper ventilation , preferably within a chemical fume hood.[1][2]
-
Don appropriate PPE , including gloves, goggles, and a lab coat.[18]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[10][12] For solid spills, you can gently cover with absorbent paper.[2]
-
Carefully collect the absorbed material and contaminated items into a suitable container for hazardous waste.[4][18]
-
Decontaminate the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.[18][19]
-
Label the waste container appropriately.[18]
Q: When does a chemical spill become a "major spill" requiring emergency response?
A: A spill is considered major if it involves a large quantity of material, is in an unventilated area, or if the substance is highly toxic.[20] If you are ever in doubt about your ability to handle a spill safely, evacuate the area and contact your institution's emergency response team.[13][18][20][21]
Q: What information is crucial to provide to emergency responders in the event of a major spill or exposure?
A: Provide the exact name of the chemical(s) involved, the quantity spilled, the location of the incident, and any injuries that have occurred.[21] Have the Safety Data Sheet (SDS) for the specific chlorinated pyrimidine readily available to give to the emergency personnel.[12][20]
Section 3: Protocols and Visual Guides
Experimental Workflow for Handling Chlorinated Pyrimidines
This protocol outlines a self-validating system for the safe handling of chlorinated pyrimidines.
Step 1: Pre-Experiment Preparation
-
Conduct a thorough risk assessment for the specific chlorinated pyrimidine and the experimental procedure.
-
Review the Safety Data Sheet (SDS).
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify that an appropriate spill kit and emergency shower/eyewash station are accessible.[6]
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the troubleshooting guide before entering the designated work area.
Step 3: Compound Handling
-
Perform all manipulations of the chlorinated pyrimidine within the chemical fume hood.
-
For solids, use techniques that minimize dust generation.
-
For liquids, use secondary containment to prevent the spread of spills.
Step 4: Post-Experiment
-
Decontaminate all surfaces and equipment.[19]
-
Properly segregate and label all waste generated.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as contaminated solid waste.[22]
-
Wash hands thoroughly after handling the compound.[5]
Caption: A logical workflow for safely handling chlorinated pyrimidines.
Waste Disposal Decision Tree
This diagram illustrates the decision-making process for the proper disposal of waste containing chlorinated pyrimidines.
Caption: Decision tree for segregating chlorinated pyrimidine waste.
Quantitative Data Summary
| Hazard Classification & PPE | Specification | Authoritative Source |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | --INVALID-LINK--[1] |
| Serious Eye Damage/Irritation | Category 1 | --INVALID-LINK--[1] |
| Personal Protective Equipment | ||
| Eye/Face Protection | Splash-proof safety goggles and a face shield | --INVALID-LINK--[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), lab coat, or Tyvek suit | --INVALID-LINK--[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator; work in a fume hood | --INVALID-LINK--[1] |
| Waste Disposal | ||
| EPA Hazardous Waste Codes | F001, F002 for certain spent halogenated solvents | --INVALID-LINK--[23] |
| Halogenated vs. Non-halogenated | Segregation is critical for cost and safety | --INVALID-LINK--[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. afgsci.com [afgsci.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. epa.gov [epa.gov]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. Chemical Spill | Western Kentucky University [wku.edu]
- 14. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 20. documents.uow.edu.au [documents.uow.edu.au]
- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 22. benchchem.com [benchchem.com]
- 23. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Technical Support Center: Protocol for Forced Degradation Studies to Assess Stability
Welcome to the Technical Support Center for Forced Degradation Studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting forced degradation (stress testing) experiments. Our goal is to move beyond mere procedural lists and offer a scientifically grounded rationale for each step, ensuring the development of robust, stability-indicating analytical methods.
Introduction: The "Why" Behind the Stress
Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve intentionally subjecting a drug substance or drug product to conditions more severe than accelerated stability testing.[3][4] The primary objectives are not to determine shelf-life but to:
-
Elucidate Degradation Pathways: Identify the likely degradation products and understand the chemical breakdown pathways of the molecule.[3][5][6]
-
Develop and Validate Stability-Indicating Methods: Generate degradation products to prove that the chosen analytical method (typically HPLC) is specific and can effectively separate the active pharmaceutical ingredient (API) from its impurities and degradants.[5][6][7] This is a critical aspect of analytical method validation as outlined in ICH Q2(R1).[8]
-
Inform Formulation and Packaging Development: Understanding a molecule's liabilities (e.g., sensitivity to light or oxidation) helps in developing a stable formulation and selecting appropriate packaging.[9][10]
-
Characterize the Intrinsic Stability of the Molecule: Gain a comprehensive understanding of the drug's chemical behavior under various stress conditions.[3]
The overarching principle is to achieve a target degradation of approximately 5-20%.[5][11][12] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not generate sufficient degradants for analytical method validation.[3][13]
Frequently Asked Questions (FAQs)
Q1: Are forced degradation studies a mandatory regulatory requirement?
A1: Yes. The FDA and ICH guidelines make forced degradation studies a mandatory requirement to understand how the quality of a drug substance and drug product varies over time under the influence of various environmental factors.[1] Specifically, ICH Q1A(R2) outlines the necessity of stress testing to identify degradation products and establish the intrinsic stability of the molecule.[5][14][15][16]
Q2: When is the ideal time to perform forced degradation studies?
A2: While regulatory guidance suggests that stress testing should be completed during Phase III of development, it is highly recommended to initiate these studies much earlier, during the preclinical or Phase I stages.[13][17] Early execution provides ample time to understand degradation pathways, develop and validate robust stability-indicating methods, and make informed decisions about formulation development, which can prevent costly delays later on.[10][12]
Q3: What is the acceptable and targeted level of degradation?
A3: The generally accepted target for degradation is between 5% and 20% of the active ingredient.[5][11][12][13] This range is considered sufficient to produce an adequate amount of degradation products for detection and analytical method validation without degrading the sample to an extent that it no longer represents likely degradation pathways.[12]
Q4: What if I don't observe any degradation under the initial stress conditions?
A4: If no degradation is observed, the stress conditions should be made harsher.[12] For hydrolytic studies, this could mean increasing the concentration of the acid/base, increasing the temperature (e.g., from room temperature to 50-70°C), or extending the exposure time.[3][4][11] For thermal studies, a higher temperature or longer duration should be used.[18] It's a systematic process of escalating stress until the target degradation is achieved.
Q5: Do the requirements for forced degradation differ for biologics?
A5: Yes. The regulatory guidance for biologics is generally less prescriptive than for small molecules.[17] Forced degradation studies for biopharmaceuticals must be tailored to the specific molecule, considering its unique structure and potential degradation pathways like aggregation, deamidation, and oxidation.[12] In addition to chemical stressors, physical stresses such as agitation, freeze-thaw cycles, and shear should also be evaluated.[3][17][19]
Experimental Workflow & Protocols
The following section provides detailed, step-by-step protocols for the most common stress conditions. The workflow is designed to be a self-validating system, incorporating control samples at every stage to ensure the integrity of the results.
General Experimental Workflow
The logical flow of a forced degradation study is crucial for obtaining meaningful data. The process begins with careful planning and sample preparation, followed by the application of stress, and concludes with analysis and data interpretation.
Caption: General workflow for conducting forced degradation studies.
Stress Condition Protocols
The following table summarizes the typical starting conditions for forced degradation studies. It is crucial to remember that these are starting points and may need to be optimized based on the intrinsic stability of the drug substance.[3]
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 40-80°C).[1][6][11] | To evaluate degradation in acidic conditions, common for esters and amides.[6][13] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 40-80°C).[1][6][11] | To assess degradation in alkaline conditions, also common for esters and amides.[6][13] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[2][9][13] | To test susceptibility to oxidative degradation.[13] |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity (e.g., 75% RH).[11][13][18] | To determine the effect of heat on the drug substance.[13] |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[1][11][13] | To assess the drug's sensitivity to light exposure, as per ICH Q1B.[5][20] |
Protocol 1: Acid Hydrolysis
-
Preparation: Prepare a solution of the drug substance at a concentration of approximately 1 mg/mL in a suitable solvent.[11]
-
Stress Application: Add an equal volume of 0.1 M HCl to the drug solution. If the drug is poorly soluble, a co-solvent may be used, ensuring it does not participate in the degradation.[3]
-
Incubation: Store the solution at an elevated temperature (e.g., 60°C) and withdraw aliquots at designated time points (e.g., 2, 4, 8, 24 hours).[9][13] If no degradation is observed, increase the acid concentration or temperature.[21]
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH. This is critical to stop the reaction and prevent damage to the HPLC column.[13]
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[13]
-
Control: A control sample (drug substance in solvent without acid) must be prepared and analyzed in parallel.[13]
Protocol 2: Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the drug substance.
-
Stress Application: Add an equal volume of 0.1 M NaOH to the solution.
-
Incubation: Store at an appropriate temperature (e.g., 60°C) and sample at various time points.[13] If degradation is too rapid, reduce the temperature or base concentration.[21]
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.[13]
-
Analysis: Dilute and analyze by HPLC.
-
Control: Analyze a parallel control sample (drug substance in solvent without base).[13]
Protocol 3: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the drug substance.
-
Stress Application: Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).[13] The reaction is typically conducted at room temperature.[2][11]
-
Incubation: Store the solution for a specified period (e.g., up to 7 days), sampling at intervals.[11][13]
-
Analysis: Dilute the sample directly with the mobile phase and analyze by HPLC. Quenching is typically not required.
-
Control: Analyze a parallel control sample (drug substance in solvent without H₂O₂).[13]
Protocol 4: Thermal Degradation
-
Preparation: Place the drug substance in its solid state in a suitable container (e.g., glass vial). For solution-state studies, prepare a solution as described previously.
-
Stress Application: Store the sample in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C), potentially with controlled humidity (e.g., 75% RH).[13][14]
-
Incubation: Expose the sample for a defined period (e.g., 1-7 days), with sampling at intervals.[13]
-
Sample Preparation for Analysis: At each time point, withdraw the sample. For solid samples, dissolve in a suitable solvent.[13]
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
Control: Store a control sample at room temperature or refrigerated conditions, protected from humidity.
Protocol 5: Photolytic Degradation (as per ICH Q1B)
-
Preparation: Expose the drug substance directly, both as a solid and in solution, in a chemically inert and transparent container.[20][22]
-
Stress Application: Expose the samples to a light source that conforms to ICH Q1B guidelines, delivering an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][3][11][23]
-
Control Sample: A dark control, wrapped in aluminum foil to protect it from light, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[13][23]
-
Sample Preparation for Analysis: At the end of the exposure period, dissolve the solid sample or dilute the solution sample to a suitable concentration.[13]
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
Troubleshooting Guide
Navigating the challenges of forced degradation is key to a successful study. This section addresses common issues and provides logical solutions.
Caption: A troubleshooting guide for common forced degradation issues.
In-Depth Troubleshooting Scenarios
-
Issue: Co-eluting Peaks and Poor Peak Purity.
-
Causality: The primary goal of forced degradation is to challenge the specificity of the analytical method. If degradant peaks are not baseline-separated from the API or from each other, the method is not stability-indicating.
-
Solution: Method optimization is required. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or polar-embedded phase), or modifying the mobile phase pH. Using a high-resolution mass spectrometer (MS) can help deconvolute co-eluting peaks by their mass-to-charge ratio. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the main API peak is spectrally homogenous.[6]
-
-
Issue: Degradants Are Not UV-Active.
-
Causality: Many degradation reactions can result in products that lack a chromophore, rendering them invisible to standard UV detectors. This will lead to a falsely low mass balance.
-
Solution: Employ a universal detector in series with the UV detector. Mass Spectrometry (MS) is the preferred choice as it provides mass information for identification.[7][13] Other options include Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[13]
-
-
Issue: Highly Polar Degradants Elute in the Solvent Front.
-
Causality: Hydrolysis or oxidation can introduce highly polar functional groups (e.g., carboxylic acids, hydroxyls), causing the resulting degradants to have little or no retention on traditional reversed-phase (C18) columns.
-
Solution: Modify the chromatographic method to retain these polar compounds. Options include using an aqueous C18 column (designed for use with highly aqueous mobile phases), employing HILIC (Hydrophilic Interaction Chromatography), or using ion-pair chromatography.
-
By systematically applying these protocols and troubleshooting strategies, you can confidently establish the intrinsic stability of your molecule and develop a robust, compliant, and stability-indicating analytical method.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 9. ijrpp.com [ijrpp.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability Studies & Forced Degradation - Aragen Bioscience [aragenbio.com]
- 20. database.ich.org [database.ich.org]
- 21. researchgate.net [researchgate.net]
- 22. jordilabs.com [jordilabs.com]
- 23. ikev.org [ikev.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Dichloropyrimidines: A Comparative Analysis of 4,6-Dichloro-2-(chloromethyl)pyrimidine
For the discerning researcher in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a profound understanding of its chemical behavior. This guide offers an in-depth, objective comparison of the reactivity of 4,6-dichloro-2-(chloromethyl)pyrimidine against other dichloropyrimidine isomers, grounded in experimental evidence and mechanistic principles. Our focus is to provide not just protocols, but the strategic rationale behind synthetic choices, empowering you to navigate the nuanced reactivity of these versatile building blocks.
The Tripartite Reactivity of this compound: A Tale of Three Chlorines
This compound presents a fascinating case study in chemoselectivity, boasting three chlorine atoms with distinct reactivity profiles. The key to unlocking its synthetic potential lies in understanding and exploiting these differences.
-
The Highly Electrophilic Chloromethyl Group at C2: The chlorine atom on the exocyclic methyl group is primed for bimolecular nucleophilic substitution (SN2) . The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it a soft electrophilic center readily attacked by a wide range of soft and hard nucleophiles.[1] This reactivity is analogous to that of benzylic halides.
-
The Activated Aryl Chlorides at C4 and C6: The chlorine atoms directly attached to the pyrimidine ring at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates the attack of nucleophiles and stabilization of the intermediate Meisenheimer complex.[2]
The fundamental difference in reaction mechanisms between the chloromethyl group (SN2) and the ring chlorines (SNAr) is the primary driver of the chemoselectivity observed with this molecule.
A Hierarchy of Reactivity: Dissecting the Electrophilic Centers
Experimental evidence and theoretical calculations consistently demonstrate a clear hierarchy of reactivity among the three chlorine atoms of this compound. This selectivity is crucial for the stepwise functionalization of the molecule.
General Reactivity Order:
C2-CH₂Cl (SN2) > C4/C6-Cl (SNAr)
Under mild conditions, nucleophiles will preferentially react at the chloromethyl group. This is because the SN2 reaction at a benzylic-like carbon generally has a lower activation energy than the SNAr reaction on an electron-deficient aromatic ring.
The two chlorine atoms at the C4 and C6 positions are electronically equivalent in the starting material. Therefore, initial monosubstitution via SNAr will typically yield a mixture of products. However, the introduction of a substituent at one of these positions can electronically differentiate the remaining chlorine, influencing the regioselectivity of a subsequent substitution.
Comparative Reactivity with Other Dichloropyrimidines: A Quantitative Perspective
To truly appreciate the synthetic utility of this compound, it is essential to compare its reactivity with that of other common dichloropyrimidine isomers.
| Compound | Reactive Positions | Primary Reaction Mechanism(s) | Relative Reactivity (General Trend) | Key Considerations |
| This compound | C2-CH₂Cl, C4-Cl, C6-Cl | SN2, SNAr | C2-CH₂Cl > C4/C6-Cl | Excellent for introducing a functionalized methyl group at C2, followed by modification at C4/C6. |
| 2,4-Dichloropyrimidine | C2-Cl, C4-Cl | SNAr | C4-Cl > C2-Cl | C4 is generally more reactive due to greater stabilization of the Meisenheimer intermediate.[3] |
| 4,6-Dichloropyrimidine | C4-Cl, C6-Cl | SNAr | C4-Cl ≈ C6-Cl | Symmetrical; initial monosubstitution gives a single product. The second substitution is often more challenging.[4] |
Insights from Frontier Molecular Orbital (FMO) Theory:
The regioselectivity of SNAr reactions on dichloropyrimidines can be rationalized using FMO theory. The site of nucleophilic attack is generally the carbon atom with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, consistent with the observed preference for substitution at this site.[5] The presence of substituents can, however, alter the energy and distribution of the LUMO and LUMO+1, sometimes reversing the regioselectivity.[5]
Experimental Protocols: Harnessing a World of Reactivity
The following protocols provide a practical framework for the selective functionalization of dichloropyrimidines.
Protocol 1: Selective SN2 Amination of the Chloromethyl Group
This protocol details the selective reaction of an amine with the C2-chloromethyl group of this compound.
Diagrammatic Workflow:
Caption: Workflow for selective SN2 amination.
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired primary or secondary amine (1.1 eq).
-
Add a suitable base, such as potassium carbonate (2.0 eq), to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dichloro-2-(aminomethyl)pyrimidine.
Protocol 2: Regioselective SNAr Amination of 2,4-Dichloropyrimidine
This protocol illustrates the preferential substitution at the C4 position of 2,4-dichloropyrimidine, a key step in the synthesis of the anticancer drug Pazopanib.[6]
Diagrammatic Workflow:
Caption: Workflow for regioselective SNAr amination.
Step-by-Step Procedure:
-
To a suspension of 2,4-dichloropyrimidine (1.0 eq) and the desired amine (1.0 eq) in a mixture of ethanol and tetrahydrofuran, add sodium bicarbonate.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with a suitable solvent and dry under vacuum to yield the 4-amino-2-chloropyrimidine derivative.
Causality in Reactivity: The Interplay of Electronic and Steric Effects
The observed reactivity patterns are a direct consequence of fundamental electronic and steric principles.
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine ring is the primary activator for both SN2 and SNAr reactions. For SNAr, the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogens is crucial for stabilization. Attack at C4 or C6 allows for this delocalization, whereas attack at C2 is generally less favored.[3] The presence of other substituents on the ring can further modulate this reactivity. Electron-donating groups can deactivate the ring towards SNAr, while electron-withdrawing groups enhance it.
-
Steric Effects: While electronic effects are often dominant, steric hindrance can play a significant role, particularly with bulky nucleophiles or substituted pyrimidines. In such cases, reaction at the less sterically hindered position may be favored, even if it is electronically less activated.
Conclusion: A Strategic Approach to Dichloropyrimidine Chemistry
The reactivity of this compound and its dichloropyrimidine counterparts is a rich and nuanced field, offering a powerful toolkit for the synthesis of complex molecules. A thorough understanding of the interplay between SN2 and SNAr pathways, guided by the principles of electronic and steric effects, is paramount for achieving the desired chemoselectivity and regioselectivity. By leveraging the distinct reactivity of each chlorine atom, researchers can devise elegant and efficient synthetic strategies for the development of novel therapeutics and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. rroij.com [rroij.com]
A Comparative Guide to the Biological Activity of 4,6-Dichloro-2-(chloromethyl)pyrimidine Derivatives
For researchers, scientists, and professionals in the field of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from 4,6-dichloro-2-(chloromethyl)pyrimidine, a versatile and reactive building block for creating diverse molecular libraries. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for screening these compounds for potential anticancer, antimicrobial, and anti-inflammatory properties.
The inherent reactivity of the chloromethyl group at the 2-position, combined with the electron-withdrawing nature of the two chlorine atoms at the 4 and 6 positions, makes this pyrimidine core an excellent electrophile for nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, enabling comprehensive structure-activity relationship (SAR) studies.[1]
The Synthetic Gateway: Derivatization of this compound
The primary route for creating a library of derivatives from the parent compound is through nucleophilic substitution at the chloromethyl group. This reaction is typically straightforward and allows for the introduction of various amine, alcohol, and thiol-containing moieties.
General Synthetic Protocol: Nucleophilic Substitution
A solution of this compound (1 equivalent) is prepared in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. To this, the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents) are added. The reaction is typically stirred at room temperature or gently heated (50-80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired derivative.
Comparative Biological Screening: A Multi-faceted Approach
Given the broad spectrum of activities associated with pyrimidine derivatives, a comprehensive screening strategy is essential.[1] This guide will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily acting as antimetabolites that interfere with nucleic acid synthesis. More recently, substituted pyrimidines have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
| Derivative | Substitution at 2-position | Target Cell Line | Reported IC50 (µM) |
| Lead Compound L-18 | Substituted aniline | H1975 (EGFR T790M/L858R) | 0.65 |
| Osimertinib (Control) | - | H1975 (EGFR T790M/L858R) | 0.04 |
This data is for 2,4-dichloro-6-methylpyrimidine derivatives and is presented for illustrative purposes.
-
Lipophilicity: Introduction of lipophilic aromatic rings via amine or ether linkages at the 2-position is expected to enhance cell permeability and potentially increase cytotoxic activity.
-
Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors (e.g., amides, sulfonamides) can facilitate interactions with the target protein's active site, leading to improved potency.
-
Steric Hindrance: The size and shape of the substituent at the 2-position will be critical. Bulky groups may sterically hinder the binding of the molecule to its target.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyrimidine nucleus is also a key feature in many antimicrobial agents. These compounds can act by inhibiting essential microbial enzymes or by disrupting cell wall synthesis.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Direct comparative MIC data for a series of this compound derivatives is limited. However, studies on other substituted pyrimidines provide valuable insights.
| Derivative Class | General Substitution | Target Organism | Reported MIC Range (µg/mL) |
| Thiouracil Derivatives | S-alkylation at the 2-position | S. aureus | 8 - 64 |
| 2-amino-4,6-disubstituted pyrimidines | Varied aryl groups | E. coli | 16 - 128 |
This data is for general classes of pyrimidine derivatives and is for illustrative purposes.
-
Cationic Character: The introduction of basic amine functionalities can lead to positively charged molecules that can interact with the negatively charged bacterial cell membrane, leading to disruption and cell death.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or oxadiazoles, at the 2-position can enhance antimicrobial activity by providing additional sites for interaction with microbial targets.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme in a buffer solution.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
| Derivative Class | Substitution Pattern | Target | Reported IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidines | Varied substitutions | COX-2 | 0.04 - 0.5 |
| 2-amino-4,6-dichloropyrimidines | 5-fluoro substitution | Nitric Oxide Production | 2 |
This data is for different classes of pyrimidine derivatives and is presented for illustrative purposes.
-
COX-2 Selectivity: Structural modifications that allow for preferential binding to the larger active site of the COX-2 isoform compared to COX-1 are desirable to reduce gastrointestinal side effects. This can often be achieved by incorporating bulky side chains.
-
Inhibition of Pro-inflammatory Cytokines: In addition to COX inhibition, derivatives can be screened for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear and logical framework for the screening process, the following diagrams illustrate the key workflows and potential mechanisms of action.
Experimental Workflow for Biological Screening
Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.
Potential Anticancer Mechanism: Kinase Inhibition
Caption: A simplified diagram illustrating the mechanism of action for pyrimidine derivatives as ATP-competitive kinase inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and biological screening of derivatives of this compound. While a lack of centralized, directly comparable data necessitates some extrapolation from related pyrimidine classes, the provided protocols and SAR insights offer a robust starting point for any research program in this area.
The versatility of the this compound scaffold, coupled with the well-established biological importance of the pyrimidine nucleus, makes this an exciting and promising area for the discovery of novel therapeutic agents. Future work should focus on the systematic synthesis and screening of a diverse library of these derivatives to build a comprehensive SAR dataset. This will be instrumental in the rational design of next-generation drug candidates with enhanced potency and selectivity.
References
A Senior Application Scientist's Guide to Validating Analytical Methods for Pyrimidine Derivative Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidine derivatives is a cornerstone of pharmaceutical development and quality control. These heterocyclic compounds form the backbone of numerous therapeutic agents, from anticancer drugs to antiviral medications.[1][2][3][4] Ensuring the reliability and reproducibility of analytical methods used to measure these compounds is not merely a regulatory requirement but a fundamental aspect of scientific integrity.
This guide provides an in-depth comparison of common analytical techniques for the quantification of pyrimidine derivatives, supported by experimental data from peer-reviewed studies. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and grounding every recommendation in the principles of robust method validation.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[5][6][7] The recently updated ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle and risk-based approach to analytical procedure development and validation, encouraging a deeper scientific understanding of the method.[5][8]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9] This involves a thorough evaluation of several performance characteristics, which we will explore in the context of different analytical methods.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for quantifying pyrimidine derivatives is dictated by the specific needs of the analysis, including the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in the pharmaceutical industry, offering high resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile pyrimidine derivatives.[10][11]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For pyrimidine derivatives, reversed-phase HPLC with a C8 or C18 column is most common.[11] Detection is typically achieved using a UV detector, as the pyrimidine ring system inherently absorbs UV light.
Workflow for a Typical HPLC-UV Method Validation
Caption: A logical workflow for the validation of an HPLC-UV analytical method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, particularly for the quantification of pyrimidine derivatives in complex biological matrices like plasma, LC-MS/MS is the gold standard.
Principle: LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. This allows for the precise measurement of the mass-to-charge ratio of the analyte and its fragments, providing exceptional specificity.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, more cost-effective technique that can be suitable for the quantification of pyrimidine derivatives in bulk drug substances or simple formulations where high selectivity is not required.
Principle: This method relies on the direct measurement of the absorbance of UV-Vis light by the pyrimidine derivative in a solution. The concentration is determined based on Beer-Lambert's law.
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the quantification of various pyrimidine derivatives using the discussed analytical methods. The data is compiled from multiple peer-reviewed studies to provide a comparative overview.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Analyte(s) | Capecitabine, Zidovudine | Gemcitabine and its metabolite dFdU | 5-Fluorouracil |
| Linearity (r²) | ≥ 0.999[6] | ≥ 0.996[8] | ≥ 0.999[5][12] |
| Linearity Range | 4-50 µg/mL (Capecitabine)[6] | 2.5-500 pg/mL (Gemcitabine)[8] | 1.02 - 20.40 µg/mL[5] |
| Accuracy (% Recovery) | 98.12 - 101.61% (Capecitabine)[6] | Within ±15% of nominal (FDA/EMA guidelines)[8] | 99.95% (mean)[5] |
| Precision (%RSD) | < 2.0%[10] | < 15% (FDA/EMA guidelines)[8] | < 2.0%[12] |
| Limit of Detection (LOD) | S/N ratio of 3:1[10] | Analyte-dependent, often in the low pg/mL range[8] | 0.59 µg/mL[5] |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1[10] | 2.5 pg/mL (Gemcitabine)[8] | 1.79 µg/mL[5] |
Detailed Experimental Protocol: HPLC-UV Method for 5-Fluorouracil
This protocol is a representative example of a validated HPLC-UV method for the quantification of 5-Fluorouracil, a widely used pyrimidine-based anticancer drug.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for 5-Fluorouracil (approximately 266 nm).[5]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of 5-Fluorouracil reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: For a pharmaceutical formulation, an appropriate amount of the product is dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution within the calibration range.
3. Validation Procedure:
-
Specificity: Inject the mobile phase (blank), a placebo solution (if applicable), and a standard solution of 5-Fluorouracil to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of 5-Fluorouracil standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±10%) to assess the method's reliability under minor variations. The system suitability parameters should remain within acceptable limits.
Relationship between Key Validation Parameters
Caption: Interdependence of core analytical method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of analytical methods for the quantification of pyrimidine derivatives is a multifaceted process that underpins the quality and safety of pharmaceutical products. While HPLC-UV remains a robust and widely accessible technique for many applications, the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalytical studies. UV-Vis spectrophotometry, though less specific, offers a simple and cost-effective alternative for bulk drug analysis.
The choice of method should always be guided by the specific analytical challenge and validated in accordance with established regulatory guidelines. By understanding the principles behind each validation parameter and the interplay between them, researchers and drug development professionals can ensure the generation of scientifically sound and trustworthy data.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpar.com [ijpar.com]
- 8. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ukaazpublications.com [ukaazpublications.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison: Starting Material vs. Substitution Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. While chromatographic techniques can suggest the formation of a new compound, spectroscopic analysis provides the definitive structural evidence required for advancing a project. This guide offers an in-depth comparison of a starting material and its substitution product, demonstrating how a multi-spectroscopic approach provides a self-validating system for structural elucidation.
We will explore this through the lens of a classic Sₙ1 reaction: the conversion of a tertiary alcohol, 2-methyl-2-propanol, to its corresponding alkyl halide, 2-chloro-2-propanol. This simple, yet illustrative, reaction highlights the dramatic and complementary changes observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The principles discussed here are broadly applicable to a wide range of substitution reactions encountered in research and industrial settings.[1]
The Power of Triangulation: A Multi-Spectroscopic Approach
No single analytical technique tells the whole story. By integrating data from IR, NMR, and MS, we create a powerful analytical triad. IR spectroscopy identifies the functional groups present, NMR spectroscopy maps the molecular skeleton and electronic environment, and mass spectrometry provides the molecular weight and fragmentation clues. This combined approach ensures that the observed changes are consistent with the proposed transformation, providing a high degree of confidence in the final structure.[2][3][4]
Caption: A multi-pronged analytical workflow for reaction validation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is often the first line of analysis due to its speed and its powerful ability to identify the presence or absence of key functional groups.[3] The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these vibrational frequencies is passed through a sample, the energy is absorbed, providing a spectral "fingerprint" of the functional groups present.[5][6]
Causality of Spectral Change: In the conversion of 2-methyl-2-propanol to 2-chloro-2-propanol, the core transformation is the substitution of a hydroxyl (-OH) group for a chlorine (-Cl) atom. This leads to two highly diagnostic changes in the IR spectrum:
-
Disappearance of the O-H Stretch: Alcohols exhibit a very strong and characteristically broad absorption band in the ~3600-3200 cm⁻¹ region due to hydrogen bonding.[7][8][9] The complete disappearance of this peak is the most compelling piece of IR evidence that the starting material has been consumed.
-
Appearance of the C-Cl Stretch: Alkyl halides show C-X stretching vibrations in the fingerprint region. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range.[10] While this region can be complex, the emergence of a new, strong band here is a key indicator of product formation.
Data Presentation: IR Absorption Comparison
| Functional Group | Starting Material (2-methyl-2-propanol) | Substitution Product (2-chloro-2-propanol) | Rationale for Change |
| O-H Stretch | Strong, broad peak at ~3350 cm⁻¹ | Absent | The hydroxyl group has been replaced. |
| sp³ C-H Stretch | Strong, sharp peaks at ~2970 cm⁻¹ | Strong, sharp peaks at ~2980 cm⁻¹ | The C-H framework remains largely intact. |
| C-O Stretch | Strong peak at ~1190 cm⁻¹ | Absent | The carbon-oxygen single bond is no longer present. |
| C-Cl Stretch | Absent | Strong peak at ~650-750 cm⁻¹ | A new carbon-chlorine bond has been formed. |
Experimental Protocol: Acquiring a "Neat" Liquid IR Spectrum
This protocol is suitable for non-volatile liquid samples.
-
Instrument Preparation: Ensure the IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor.[11]
-
Sample Plate Preparation: Clean the surface of the attenuated total reflectance (ATR) crystal or the faces of the two sodium chloride (NaCl) plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and allow it to evaporate completely.[12]
-
Sample Application:
-
Acquisition: Place the sample assembly into the spectrometer's sample compartment. For ATR, lower the pressure arm to ensure good contact.[13] Initiate the scan via the instrument's software. The process typically takes less than a minute.[11]
-
Data Processing & Cleaning: After acquisition, label the significant peaks. Clean the ATR crystal or NaCl plates thoroughly with a solvent-moistened, non-abrasive wipe.
Caption: Standard workflow for acquiring a liquid sample IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution.[14][15][16] It provides information on the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[17][18]
Causality of Spectral Change: The substitution of -OH with -Cl induces significant changes in the local electronic environment, which are directly reflected in the chemical shifts (δ) of nearby nuclei.
-
¹H NMR:
-
Disappearance of the O-H Proton: The labile O-H proton of the alcohol, which typically appears as a broad singlet, will be absent in the product spectrum.[19][20]
-
Downfield Shift of Methyl Protons: Chlorine is more electronegative than the oxygen of the hydroxyl group. This increased electron-withdrawing effect "deshields" the adjacent methyl protons, causing their signal to shift downfield (to a higher ppm value).[21] In our model reaction, all methyl protons are equivalent and will appear as a single peak.
-
-
¹³C NMR:
-
Shift of the Quaternary Carbon (C-X): The carbon directly attached to the substituent experiences the most dramatic change. Its signal will shift significantly downfield upon replacement of -OH with the more electronegative -Cl.
-
Shift of the Methyl Carbons: The methyl carbons will also experience a smaller downfield shift due to the inductive effect of the chlorine atom.
-
Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison
| Nucleus | Starting Material (2-methyl-2-propanol) | Substitution Product (2-chloro-2-propanol) | Rationale for Change |
| ¹H (CH₃) | ~1.28 ppm (singlet, 9H) | ~1.62 ppm (singlet, 9H) | Increased deshielding from the more electronegative Cl atom. |
| ¹H (OH) | ~1.7-2.5 ppm (broad singlet, 1H) | Absent | Hydroxyl proton is no longer present in the molecule. |
| ¹³C (Quaternary C) | ~69 ppm | ~73 ppm | Significant deshielding effect from the attached Cl atom. |
| ¹³C (CH₃) | ~31 ppm | ~34 ppm | Minor deshielding effect propagated through the quaternary carbon. |
Experimental Protocol: Preparing a Solution-State NMR Sample
Precision and cleanliness are critical for acquiring high-quality NMR spectra.[22]
-
Sample Weighing: Accurately weigh approximately 5-25 mg of the liquid or solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[23]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[24][25] Deuterated solvents are used to avoid large solvent signals in ¹H spectra and to provide a lock signal for the spectrometer.[22]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming may be required. The solution must be homogeneous and free of any particulate matter.[23][24]
-
Transfer to NMR Tube: Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, unscratched 5 mm NMR tube to remove any suspended particles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[25] The sample is now ready for insertion into the NMR spectrometer.
Caption: The effect of substituent electronegativity on NMR chemical shifts.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive technique that provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.[26] In the mass spectrometer, molecules are ionized and then fragmented; the resulting charged fragments are sorted by their mass-to-charge (m/z) ratio.[26]
Causality of Spectral Change: The change in molecular formula from C₄H₁₀O to C₄H₉Cl results in predictable changes to both the molecular ion and its fragmentation pathway.
-
Molecular Ion Peak (M⁺): The most fundamental change is the shift in the molecular ion peak to reflect the new molecular weight. The mass of oxygen (≈16 amu) is replaced by the mass of chlorine. Crucially, chlorine has two abundant isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two molecular ion peaks: an M⁺ peak and an M+2 peak with a characteristic ~3:1 intensity ratio, which is a dead giveaway for the presence of a single chlorine atom.
-
Fragmentation Pattern: The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals.
-
Starting Material (Alcohol): Alcohols readily undergo alpha-cleavage (loss of a methyl group) and dehydration (loss of H₂O, M-18).[19] The base peak is often from the loss of a methyl group to form the stable oxonium ion.
-
Product (Alkyl Halide): The product will also lose a methyl group to form a stable carbocation. A key fragmentation pathway is the loss of the chlorine atom.
-
Data Presentation: MS Ion Comparison
| Ion | Starting Material (2-methyl-2-propanol) | Substitution Product (2-chloro-2-propanol) | Rationale for Change |
| Molecular Ion (M⁺) | m/z 74 | m/z 92 (³⁵Cl) and 94 (³⁷Cl) | Change in molecular formula and isotopic signature of Cl. |
| [M - CH₃]⁺ | m/z 59 | m/z 77 (³⁵Cl) and 79 (³⁷Cl) | Loss of a methyl radical from the molecular ion. |
| [M - H₂O]⁺ | m/z 56 | Absent | Dehydration is a characteristic fragmentation of alcohols. |
| [C₄H₉]⁺ | m/z 57 | m/z 57 | Loss of the substituent (-OH or -Cl) to form the tert-butyl cation. |
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion, or "shotgun," analysis is a rapid method for introducing a sample into the mass spectrometer without prior chromatographic separation.[27]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Syringe Loading: Load the sample solution into a syringe and place it in a syringe pump.[28]
-
Infusion Setup: Connect the syringe to the mass spectrometer's ion source (e.g., electrospray ionization, ESI) using appropriate tubing.[29]
-
Initiate Flow: Start the syringe pump to infuse the sample into the ion source at a low, steady flow rate (e.g., 5-10 µL/min).[28]
-
MS Parameter Optimization: While infusing, optimize ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable and robust signal for the ion of interest.[29]
-
Data Acquisition: Acquire the mass spectrum over the desired m/z range.
Conclusion: A Self-Validating Structural Proof
By systematically evaluating the spectroscopic data, we can definitively confirm the conversion of 2-methyl-2-propanol to 2-chloro-2-propanol.
-
IR spectroscopy confirms the loss of the hydroxyl functional group and the likely introduction of a C-Cl bond.
-
NMR spectroscopy confirms the intact carbon skeleton and reveals the change in the electronic environment around the methyl groups and the central carbon, consistent with the substitution.
-
Mass spectrometry confirms the correct molecular weight for the product and provides the unmistakable isotopic signature of a single chlorine atom.
References
- 1. Nucleophilic Substitution Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 5. ursinus.edu [ursinus.edu]
- 6. Spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. pharmtech.com [pharmtech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY [zenodo.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. organomation.com [organomation.com]
- 25. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 26. scienceready.com.au [scienceready.com.au]
- 27. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Synthesis of Key Pyrimidine Intermediates: A Comparative Guide to Alternatives for 4,6-Dichloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of Synthetic Routes, Reactivity, and Practical Considerations.
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the structural basis of a vast number of therapeutic agents. The targeted functionalization of this heterocycle is paramount for modulating biological activity. 4,6-Dichloro-2-(chloromethyl)pyrimidine stands as a key intermediate, prized for its trifunctional nature, which allows for sequential and site-selective reactions. The chloromethyl group at the C2 position serves as a potent electrophile for introducing a variety of moieties through nucleophilic substitution, while the chlorine atoms at the C4 and C6 positions are amenable to displacement by a wide range of nucleophiles.
However, the synthetic utility of this compound is not without its challenges, including its reactivity, potential for side reactions, and the hazardous nature of the reagents often employed in its synthesis. This guide provides a comprehensive comparison of alternative synthetic intermediates that can serve as valuable substitutes, offering potential advantages in terms of reactivity, safety, cost-effectiveness, and scalability. We will delve into the experimental data and protocols that underpin these alternatives, providing a robust framework for informed decision-making in your research and development endeavors.
The Incumbent: Understanding this compound
The standard route to this compound typically begins with the condensation of acetamidine hydrochloride and a malonic ester derivative to form 4,6-dihydroxy-2-methylpyrimidine. Subsequent chlorination of the hydroxyl groups and the methyl group furnishes the desired product. A notable advancement in the chlorination of the dihydroxy intermediate involves the use of triphosgene, which is presented as a safer alternative to reagents like phosphorus oxychloride (POCl₃) and phosgene.[1]
The reactivity of the 2-(chloromethyl) group is the linchpin of this intermediate's utility. The electron-withdrawing nature of the dichloropyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to SN2 attack by a variety of nucleophiles, including amines, thiols, and alcohols.[2] However, this heightened reactivity can also lead to challenges in controlling selectivity in complex molecules and may necessitate carefully controlled reaction conditions.
Alternative Synthetic Intermediates: A Comparative Analysis
The limitations and challenges associated with this compound have spurred the exploration of alternative intermediates. These alternatives can be broadly categorized based on the nature of the reactive group at the C2 position.
The Halomethyl Analogs: Bromomethyl and Iodomethyl Derivatives
A logical extension of the chloromethyl intermediate is the corresponding bromomethyl and iodomethyl analogs. The reactivity of halomethyl groups in SN2 reactions generally follows the order I > Br > Cl, owing to the better leaving group ability of iodide and bromide ions compared to chloride.
Synthesis:
The synthesis of 2-(bromomethyl)-4,6-dichloropyrimidine can be achieved through the radical bromination of 4,6-dichloro-2-methylpyrimidine using reagents like N-bromosuccinimide (NBS) with a radical initiator.
Reactivity and Performance:
The enhanced reactivity of the bromomethyl and iodomethyl derivatives can be advantageous in cases where the chloromethyl analog is sluggish to react.[2] This can lead to shorter reaction times and milder reaction conditions. However, this increased reactivity comes at the cost of reduced stability, making these compounds more challenging to handle and store.[2] From a cost perspective, brominating and iodinating reagents are typically more expensive than their chlorinated counterparts, which can be a significant factor in large-scale synthesis.[2][3]
Table 1: Comparison of Halomethyl Pyrimidine Intermediates
| Feature | 2-(Chloromethyl) | 2-(Bromomethyl) | 2-(Iodomethyl) |
| Reactivity | Good | Higher | Highest |
| Stability | Higher | Moderate | Lower |
| Cost | Lower | Higher | Highest |
| Synthesis | Chlorination of methyl group | Bromination of methyl group | Iodination of methyl group |
| Key Advantage | Balance of reactivity and stability, cost-effective.[2] | Increased reactivity for sluggish nucleophiles. | Highest reactivity. |
| Key Disadvantage | May require forcing conditions for some reactions. | Lower stability and higher cost. | Lowest stability and highest cost. |
The Sulfonyloxymethyl Intermediates: Mesylates and Tosylates
An alternative strategy to enhance the leaving group ability at the C2-methyl position is to convert the corresponding alcohol, 4,6-dichloro-2-(hydroxymethyl)pyrimidine, into a sulfonate ester, such as a mesylate or tosylate. Sulfonates are excellent leaving groups, often surpassing halides in their reactivity in nucleophilic substitution reactions.
Synthesis:
The synthesis of these intermediates begins with the preparation of 4,6-dichloro-2-(hydroxymethyl)pyrimidine, which can be synthesized from 4,6-dichloropyrimidine-2-carboxylic acid via reduction. The resulting alcohol is then treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the corresponding mesylate or tosylate.
Reactivity and Performance:
2-(Mesyloxymethyl)- and 2-(tosyloxymethyl)-4,6-dichloropyrimidine are highly reactive electrophiles that readily undergo SN2 reactions under mild conditions. This approach avoids the direct use of hazardous halogenating agents for the methyl group activation. The precursor alcohol is also generally more stable and easier to handle than the halomethyl derivatives. However, this is a two-step process from the alcohol, which may impact the overall yield and cost.
Experimental Protocol: Synthesis of 4,6-Dichloro-2-(tosyloxymethyl)pyrimidine
-
Reduction of 4,6-Dichloropyrimidine-2-carboxylic acid: To a stirred solution of 4,6-dichloropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a reducing agent such as borane-THF complex (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-2-(hydroxymethyl)pyrimidine.
-
Tosylation of 4,6-Dichloro-2-(hydroxymethyl)pyrimidine: Dissolve the 4,6-dichloro-2-(hydroxymethyl)pyrimidine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).[4] Stir the reaction at 0 °C for 4 hours or at room temperature until completion as monitored by TLC.[4] Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the crude tosylate, which can be purified by column chromatography.
Aldehyde and Carboxylic Acid Derivatives: Gateways to Diverse Functionality
4,6-Dichloropyrimidine-2-carboxaldehyde and its corresponding carboxylic acid offer a different synthetic paradigm. Instead of a direct SN2 displacement, these intermediates allow for a broader range of transformations at the C2 position.
Synthesis:
4,6-Dichloropyrimidine-2-carboxaldehyde can be synthesized from the corresponding 2-methyl derivative via oxidation or through formylation of a suitable pyrimidine precursor. The carboxylic acid can be obtained by oxidation of the aldehyde or the 2-methyl group.
Reactivity and Applications:
-
4,6-Dichloropyrimidine-2-carboxaldehyde: This intermediate is a versatile precursor for reductive amination to introduce secondary and tertiary amines. It can also undergo Wittig-type reactions to form alkenes and can be used in the synthesis of various heterocyclic systems.
-
4,6-Dichloropyrimidine-2-carboxylic acid: The carboxylic acid can be converted to an acid chloride, which is a highly reactive species for acylation of amines and alcohols. It can also be used in amide coupling reactions.
While these routes are multi-step, they provide access to a wider array of functional groups at the C2 position that may not be accessible through direct nucleophilic substitution on the chloromethyl intermediate.
Visualization of Synthetic Pathways
References
A Comparative Guide to the In-Vitro and In-Vivo Evaluation of Compounds Derived from 4,6-Dichloro-2-(chloromethyl)pyrimidine
This guide provides an in-depth technical comparison of compounds synthesized from the versatile 4,6-dichloro-2-(chloromethyl)pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in oncology. We will explore the rationale behind experimental designs, present detailed protocols for key assays, and objectively compare the performance of these pyrimidine derivatives with supporting data from preclinical studies.
The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a privileged heterocyclic motif, integral to the structure of DNA and RNA and central to numerous biological processes.[1] Its synthetic tractability and inherent drug-like properties have established it as a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Fused pyrimidine systems, in particular, are present in over 20 clinically approved anticancer drugs, highlighting their significance as a scaffold for developing novel chemotherapeutics.[1]
The starting material, this compound, is a highly reactive and versatile building block.[5][6] Its three chlorine atoms offer distinct points for functionalization. The chloromethyl group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the strategic introduction of diverse pharmacophoric moieties to create extensive compound libraries for screening.[2]
General Synthetic Strategy
The primary synthetic route involves a nucleophilic substitution reaction where the chlorine atom of the chloromethyl group is displaced by a nucleophile (e.g., an amine or thiol). This allows for the covalent linking of the pyrimidine core to other molecular fragments designed to interact with specific biological targets.
Caption: General reaction scheme for synthesizing pyrimidine derivatives.
In-Vitro Evaluation: From Cytotoxicity to Mechanism of Action
The initial assessment of novel compounds invariably begins with in-vitro assays to determine their biological activity and mechanism of action at the cellular level. This multi-step process is crucial for identifying promising candidates for further preclinical development.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a foundational colorimetric method used to assess a compound's cytotoxic effect by measuring the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cell viability.[7][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.
Comparative In-Vitro Activity Data
The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines. This data allows for a direct comparison of potency.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Compound R8 | MDA-MB-231 (Breast) | MTT | 18.5 ± 0.6 | [9][10] |
| Compound 4 | MCF-7 (Breast) | MTT | 0.57 | [11] |
| Compound 11 | MCF-7 (Breast) | MTT | 1.31 | [11] |
| Compound 4 | HepG2 (Liver) | MTT | 1.13 | [11] |
| Compound 11 | HepG2 (Liver) | MTT | 0.99 | [11] |
| Compound 21 | HL-60 (Leukemia) | Not Specified | < 0.1 (Sub-micromolar) | [12] |
| Compound 7m | A549 (Lung) | Not Specified | Potent Activity | [13] |
| Compound R2 | PanC-1 (Pancreatic) | MTT | 52.68 µg/mL | [14] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Mechanism of Action: Kinase Inhibition & Apoptosis Induction
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or by inducing programmed cell death (apoptosis).[9][12][15]
-
Kinase Inhibition: Assays measure a compound's ability to block the phosphorylation of a substrate by a specific kinase.[8] Studies have shown that certain pyrimidine derivatives effectively bind to the ATP-binding site of EGFR, inhibiting its signaling pathway which is often hyperactive in cancer.[9][10]
-
Apoptosis Induction: Flow cytometry using Annexin V/Propidium Iodide staining can quantify the percentage of cells undergoing apoptosis. For example, some indolyl-pyrimidine derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[12][16] Compound 4, a pyrido[2,3-d]pyrimidine derivative, was found to increase cell apoptosis by over 58-fold in MCF-7 cells.[15]
In-Vivo Evaluation: Assessing Efficacy in Preclinical Models
A compound that demonstrates promising in-vitro activity must then be evaluated in a living organism to assess its efficacy, safety, and pharmacokinetic profile. Animal models, particularly xenograft models in mice, are the gold standard for this phase of preclinical research.[1]
Experimental Protocol: Murine Xenograft Model
In this model, human cancer cells are implanted into immunocompromised mice, where they form a solid tumor. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Animal Acclimatization: House immunocompromised mice (e.g., nude mice) in a sterile environment for at least one week to acclimate.
-
Cell Preparation: Harvest human cancer cells (e.g., H1975 for NSCLC) from culture. Resuspend a specific number of cells (e.g., 5 x 10^6) in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly measure tumor volume using calipers until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a defined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically Tumor Growth Inhibition (TGI).
Caption: Key stages of an in-vivo cancer xenograft efficacy study.
Comparative In-Vivo Performance
While extensive in-vivo data for derivatives specifically from this compound is emerging, studies on broader pyrimidine classes demonstrate their potential.
| Compound Class | Animal Model | Key Finding(s) | Reference(s) |
| Chromeno[2,3-d]pyrimidinones | CAM (Chick Chorioallantoic Membrane) | Inhibited tumor growth and induced significant tumor regression after 4 days of treatment. Showed a safe profile in invertebrate and vertebrate models. | [17] |
| Pyrimidine Derivative R2 | EAC and DLA mouse models | Significantly inhibited tumor growth, prolonged survival, and normalized hematological parameters, outperforming the standard drug 5-Fluorouracil. | [14] |
Comparison with Alternative Compounds
The performance of novel pyrimidine derivatives is often benchmarked against standard-of-care chemotherapeutics or other known inhibitors.
-
vs. 5-Fluorouracil (5-FU): In a study on pancreatic cancer, the pyrimidine derivative R2 showed a 95.56% improvement in IC50 value against PanC-1 cells compared to 5-FU.[14] In in-vivo models, R2 also demonstrated superior performance in inhibiting tumor growth.[14]
-
vs. Staurosporine: Pyrido[2,3-d]pyrimidine derivatives 4 and 10 showed potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, comparable to the potent, non-selective kinase inhibitor Staurosporine (IC50 = 16.7 nM).[15]
-
vs. Combretastatin A4 (CA-4): A series of 4,6-diaryl pyrimidine derivatives showed potent cytotoxic activity against the HL-60 leukemia cell line, with compound 21 being 5-fold more potent than the well-known tubulin inhibitor CA-4.[12]
Conclusion
The this compound scaffold serves as an exceptional starting point for the synthesis of novel, biologically active compounds. Derivatives have demonstrated significant potential in preclinical evaluations, exhibiting potent in-vitro cytotoxicity against a range of cancer cell lines and promising in-vivo efficacy. Mechanistic studies reveal that these compounds can act on various validated cancer targets, including protein kinases like EGFR and PIM-1, and can induce apoptosis and cell cycle arrest. The comparative data presented in this guide underscores the value of this chemical class, with several derivatives showing superior or comparable activity to established anticancer agents. Further optimization of these pyrimidine-based hits holds considerable promise for the development of next-generation targeted cancer therapies.
References
- 1. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - this compound (C5H3Cl3N2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Confirming the Regiochemistry of Substitution on the Pyrimidine Ring
For researchers, scientists, and professionals vested in the intricate world of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates a profound understanding of its substitution patterns. The precise regiochemical outcome of a substitution reaction on the pyrimidine ring can dramatically alter a compound's pharmacological profile. Therefore, unambiguous confirmation of the substitution site is not merely a matter of characterization but a critical juncture in the drug discovery pipeline.
This guide provides an in-depth comparison of the primary analytical techniques employed to elucidate the regiochemistry of substituted pyrimidines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation. Our focus is to equip you with the expertise to confidently and accurately determine the structure of your pyrimidine derivatives.
The Pyrimidine Ring: An Electronic Landscape Dictating Reactivity
The pyrimidine ring, a 1,3-diazine, is an electron-deficient aromatic heterocycle. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the carbon atoms electrophilic and generally susceptible to nucleophilic attack. Conversely, electrophilic substitution is challenging and typically requires the presence of activating, electron-donating groups on the ring.[1]
The positions on the pyrimidine ring exhibit distinct electronic characteristics:
-
C2, C4, and C6: These positions are the most electron-deficient due to their proximity to the nitrogen atoms. They are the primary sites for nucleophilic aromatic substitution (SNAr) . The stability of the negatively charged Meisenheimer intermediate, which can be delocalized onto the electronegative nitrogen atoms, facilitates substitution at these positions.[2]
-
C5: This position is the most electron-rich among the carbon atoms and is the preferred site for electrophilic substitution , particularly when the ring is activated by electron-donating substituents.[3]
The regioselectivity of substitution reactions is exquisitely sensitive to the electronic nature of existing substituents on the ring. Electron-withdrawing groups (EWGs) further activate the ring towards nucleophilic attack, while electron-donating groups (EDGs) can modulate the preferred site of substitution and facilitate electrophilic attack.[4][5]
A Comparative Analysis of Key Analytical Techniques
The definitive assignment of a substitution pattern on a pyrimidine ring relies on a synergistic application of spectroscopic and crystallographic techniques. While each method offers unique insights, a comprehensive understanding is often achieved through their combined use.
| Technique | Principle | Strengths | Weaknesses | Ideal Application |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms. | - Provides rich structural information in solution. - Non-destructive. - Can elucidate both regiochemistry and stereochemistry. - A suite of 1D and 2D experiments can solve complex structures.[5][6][7][8][9][10][11] | - Can be ambiguous for isomers with similar electronic environments. - Requires soluble samples. - May not provide absolute stereochemistry without chiral auxiliaries. | Primary tool for routine structural confirmation and for compounds that are difficult to crystallize. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam. | - Provides an unambiguous, high-resolution 3D structure.[12][13][14][15] - The "gold standard" for absolute structure determination. | - Requires a suitable single crystal, which can be challenging to grow. - The determined structure is in the solid state, which may differ from the solution conformation. - Destructive to the crystal. | Definitive confirmation of novel structures, absolute stereochemistry, and when NMR data is inconclusive.[16][17][18][19] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | - Highly sensitive, requiring minimal sample. - Provides molecular weight confirmation. - Fragmentation patterns can sometimes offer structural clues. | - Generally does not provide direct information on regiochemistry. - Isomeric compounds will have the same molecular weight. | Primarily used for confirming molecular weight and purity, and in conjunction with other techniques like GC-MS or LC-MS. |
Deep Dive into NMR Spectroscopy for Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for structural elucidation in organic chemistry. A systematic approach involving a series of 1D and 2D NMR experiments can unravel the substitution pattern on a pyrimidine ring.
Experimental Protocols
Protocol 1: Standard 1D NMR (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.
-
Acquisition of ¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts (δ), integration values, and coupling constants (J).
-
Acquisition of ¹³C NMR: Acquire a broadband proton-decoupled carbon NMR spectrum. Note the chemical shifts of the carbon signals.
Causality Behind the Choices: The choice of solvent is crucial as it can influence the chemical shifts. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework.
Protocol 2: 2D NMR for Connectivity Mapping
For unambiguous assignment, especially with complex substitution patterns, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other (typically through 2-3 bonds).[11][20][21]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹JCH). It provides a direct link between the ¹H and ¹³C spectra.[20][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for piecing together the molecular fragments and identifying quaternary carbons.[11][20][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining the relative stereochemistry and confirming the regiochemistry of bulky substituents.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
NMR Experimental Workflow for Structural Elucidation
Interpreting the Data: A Hypothetical Case Study
Consider a dichloropyrimidine reacting with an amine (R-NH₂). The product could be the 2-amino, 4-amino, or 6-amino isomer. Let's assume the starting material is 2,4-dichloropyrimidine.
-
¹H NMR: The number and splitting patterns of the remaining pyrimidine protons are key.
-
If substitution occurs at C4, you would expect to see two doublets for the protons at C5 and C6.
-
If substitution occurs at C2, you would also see two doublets for the protons at C4/C6 and C5.
-
-
HMBC: This is where the ambiguity is resolved. A correlation from the N-H proton of the introduced amine to a pyrimidine carbon will definitively place the substituent. For example, if the N-H proton shows a correlation to C2 and C4, the substituent is on an adjacent carbon. A correlation to a specific carbon (e.g., only C4) would strongly suggest attachment at that position. The protons on the substituent (R-group) will also show long-range correlations to the pyrimidine ring carbons, confirming the substitution site.
| ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrimidines in CDCl₃ | |||
| Substituent | H-2 | H-4/H-6 | H-5 |
| Unsubstituted | 9.25 | 8.75 | 7.35 |
| 2-chloro | - | 8.70 | 7.30 |
| 4-chloro | 9.15 | - / 8.60 | 7.40 |
| 5-bromo | 9.10 | 8.80 | - |
| 2-amino | - | 8.20 | 6.50 |
| 4-amino | 8.80 | - / 8.10 | 6.10 |
Note: These are approximate values and can vary based on other substituents and the solvent.[5][22]
The Definitive Answer: X-ray Crystallography
When NMR data remains ambiguous or when absolute confirmation of a novel structure is required, single-crystal X-ray crystallography is the ultimate arbiter.
Experimental Protocol: A Simplified Workflow
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques. The goal is to obtain a single, well-ordered crystal of sufficient size.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[15]
dot graph G { bgcolor="#FFFFFF"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
X-ray Crystallography Workflow
The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, showing the precise location of every atom and the bonding between them. This provides unequivocal evidence of the regiochemistry of substitution.[23]
Conclusion: A Multi-faceted Approach to Structural Certainty
The determination of substitution regiochemistry on the pyrimidine ring is a critical task in chemical research and drug development. While a preliminary assessment can often be made from 1D NMR, a rigorous and unambiguous assignment necessitates a more comprehensive approach. The strategic application of 2D NMR techniques, particularly HMBC, is often sufficient to resolve structural ambiguities. For novel compounds or in cases of persistent uncertainty, single-crystal X-ray crystallography provides the definitive and irrefutable answer.
By understanding the electronic nature of the pyrimidine ring and judiciously applying the powerful analytical tools at your disposal, you can navigate the complexities of pyrimidine chemistry with confidence and precision, ensuring the integrity of your research and the viability of your drug candidates.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. global.oup.com [global.oup.com]
- 7. A Practical Guide To Structure Determination in Organic Chemistry - Dubray Books [dubraybooks.ie]
- 8. global.oup.com [global.oup.com]
- 9. A Practical Guide to Structure Determination in Organic Chemistry - Timothy D. W. Claridge, Andrew N. Boa, James McCullagh - Google 圖書 [books.google.com.hk]
- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 11. emerypharma.com [emerypharma.com]
- 12. eas.org [eas.org]
- 13. researchgate.net [researchgate.net]
- 14. excillum.com [excillum.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Protective Measures: A Scientist's Guide to Handling 4,6-Dichloro-2-(chloromethyl)pyrimidine
For Immediate Implementation: This document provides crucial safety, handling, and logistical protocols for 4,6-Dichloro-2-(chloromethyl)pyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
As a Senior Application Scientist, my priority is to bridge the gap between product application and user safety. The following guide is structured to provide not just a set of rules, but a deep, causal understanding of the necessary precautions for handling this compound. This compound, while a valuable reagent, possesses significant hazards that demand a systematic and informed approach to safety.
Hazard Identification & Risk Assessment: The 'Why' Behind the 'How'
A foundational risk assessment is the cornerstone of safe laboratory practice. The hazards associated with this compound and its analogs are significant and dictate the stringent controls outlined in this guide. The primary dangers stem from its corrosive nature and its potential to cause severe damage upon contact.[1][2][3][4]
Key Hazard Classifications for Halogenated Pyrimidines:
| Hazard Class | GHS Category | Implication & Rationale for Precaution |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns upon contact.[1][3][4] The chemical structure suggests high reactivity with biological tissues. This necessitates the use of robust, chemical-resistant gloves and protective clothing to prevent any direct skin exposure. |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage and blindness.[2] The lachrymatory (tear-inducing) properties and high reactivity mean that even minimal contact from a splash can be catastrophic. This mandates the use of chemical splash goggles in combination with a face shield.[5][6][7] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] While ingestion is an unlikely route of exposure in a lab setting, it underscores the importance of strict hygiene—no eating, drinking, or smoking in the lab—and proper hand washing after handling.[2] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation if dusts or vapors are inhaled.[8] The compound can irritate the mucous membranes of the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood to prevent inhalation. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2] Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger a significant allergic response. This is a critical reason for avoiding all skin contact from the outset. |
| Aquatic Hazard | Chronic 2 | Toxic to aquatic life with long-lasting effects.[1] This classification dictates specific disposal protocols. Waste must be segregated and disposed of as hazardous chemical waste to prevent environmental contamination.[9] |
Mandatory Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the last line of defense after engineering controls. For this compound, there is no acceptable deviation from the following protocol.
| Protection Area | Required PPE | Specification & Rationale |
| Respiratory | N/A (with proper engineering controls) | All work must be conducted in a certified chemical fume hood.[10] A respirator (e.g., NIOSH-approved with appropriate cartridges for organic vapors/acid gases) becomes necessary only if engineering controls fail or during a large spill cleanup.[5][6] |
| Hand | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This combination provides robust protection against degradation and permeation.[6] Why? The severe corrosive nature and sensitization potential of the compound require a redundant barrier to prevent any skin contact.[1][2] Always inspect gloves for tears or holes before use. |
| Eye/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must be splash-proof and conform to ANSI Z87.1 standards. A face shield must be worn over the goggles.[5][7][11] Why? Standard safety glasses are insufficient.[5] The catastrophic potential of an eye splash (Category 1 Eye Damage) necessitates this dual-layer protection for the entire face.[2][12] |
| Body | Chemical-Resistant Lab Coat & Apron | A fully buttoned, long-sleeved lab coat is mandatory. When pouring or transferring larger quantities, a chemical-resistant apron should be worn over the lab coat.[6][11] Closed-toe shoes made of a non-porous material are required at all times.[12] |
Operational Workflow: From Receipt to Disposal
A validated, step-by-step workflow minimizes the risk of exposure at every stage of handling.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a verified face velocity.
-
Emergency Equipment: Ensure an operational safety shower and eyewash station are directly accessible and unobstructed.[7] Verify their functionality before beginning work.
Step-by-Step Handling Protocol
-
Pre-Experiment Checklist:
-
Verify fume hood certification is current.
-
Confirm location and readiness of eyewash/shower.
-
Assemble all necessary spill cleanup materials.
-
Don all PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a dedicated spatula and weighing vessel.
-
Perform transfers over a chemical-resistant tray or spill liner within the fume hood to contain any minor spills.
-
Close the primary container immediately after dispensing.
-
-
Decontamination:
-
Wipe down the spatula, external surfaces of containers, and any potentially contaminated areas within the fume hood with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Spill Management
-
Small Spills (in fume hood):
-
Alert colleagues in the immediate area.
-
Use a commercial spill kit or absorbent material (e.g., vermiculite) to cover the spill.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills / Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the area.
-
Allow only trained emergency responders with appropriate respiratory protection to conduct the cleanup.[10]
-
Waste Disposal Plan
Proper segregation of waste is critical to prevent hazardous reactions and ensure environmental protection.
-
Solid Waste: All contaminated solids (gloves, wipes, spill absorbents, silica gel) must be placed in a clearly labeled, sealed container for Halogenated Organic Solid Waste .[13]
-
Liquid Waste: Solvents used to dissolve the compound or clean equipment must be collected in a designated, labeled container for Halogenated Organic Liquid Waste .[13][14][15]
-
Empty Containers: "Empty" containers are never truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.[16] Deface the label on the empty container and dispose of it according to your institution's guidelines for contaminated containers.
Emergency Procedures: Immediate First Aid
In the event of an exposure, time is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[4][10] Use a safety shower if the contact area is large. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[2][8] Use an eyewash station. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Workflow Visualization
The following diagram illustrates the mandatory, sequential workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sc.edu [sc.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. chemsafe.ie [chemsafe.ie]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 13. uakron.edu [uakron.edu]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. ethz.ch [ethz.ch]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
